(3,5-Dichloroanilino)thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,5-dichloroanilino)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3S/c8-4-1-5(9)3-6(2-4)11-12-7(10)13/h1-3,11H,(H3,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLLDURTKFHSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408928 | |
| Record name | 2-(3,5-dichlorophenyl)-1-hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96423-39-1 | |
| Record name | 2-(3,5-dichlorophenyl)-1-hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (3,5-Dichloroanilino)thiourea and Its Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for producing (3,5-dichloroanilino)thiourea, a key scaffold in medicinal chemistry, and its diverse derivatives. The document elucidates the mechanistic principles, details field-proven experimental protocols, and presents methods for structural derivatization. Intended for researchers, chemists, and professionals in drug development, this guide emphasizes the rationale behind procedural choices, validation of synthesized compounds, and the potential applications of this chemical class. The content is grounded in authoritative scientific literature to ensure accuracy and reproducibility.
Introduction: The Significance of the Thiourea Scaffold
Thiourea and its derivatives represent a privileged class of compounds in organic and medicinal chemistry.[1] The unique structural feature of the thiourea moiety (R¹R²N)(R³R⁴N)C=S allows for versatile biological activity, stemming from its ability to form strong hydrogen bonds and coordinate with metal ions.[2][3] These compounds have demonstrated a wide spectrum of pharmacological properties, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory activities.[1][4][5]
The 3,5-dichlorophenyl group is a particularly valuable substituent in drug design. The presence of chlorine atoms can enhance metabolic stability, improve membrane permeability, and provide specific steric and electronic properties that promote binding to biological targets. Consequently, (3,5-dichloroanilino)thiourea serves as a foundational building block for creating libraries of novel compounds with significant therapeutic potential.[6] This guide will detail the synthesis of this core molecule and explore strategies for its subsequent derivatization.
Synthesis of the Core Compound: 1-(3,5-Dichlorophenyl)thiourea
The most direct and widely adopted method for synthesizing N-aryl thioureas involves the reaction of an aryl amine with a source of thiocyanate. The key intermediate in this process is the corresponding aryl isothiocyanate, which readily undergoes nucleophilic attack by an amine.
Mechanistic Rationale and Strategic Considerations
The synthesis of 1-(3,5-dichlorophenyl)thiourea is typically achieved by reacting 3,5-dichloroaniline with an in situ generated benzoyl isothiocyanate. This two-step, one-pot synthesis is efficient and avoids the isolation of the often volatile and lachrymatory isothiocyanate intermediate.
-
Formation of Benzoyl Isothiocyanate: The reaction is initiated by treating ammonium thiocyanate (NH₄SCN) with benzoyl chloride in a suitable solvent, typically acetone. The thiocyanate ion (SCN⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride to form benzoyl isothiocyanate.
-
Nucleophilic Addition: 3,5-dichloroaniline is then introduced into the reaction mixture. The nitrogen atom of the aniline's amino group performs a nucleophilic attack on the central carbon atom of the benzoyl isothiocyanate.
-
Hydrolysis/Rearrangement: The resulting intermediate, an N-benzoyl-N'-(3,5-dichlorophenyl)thiourea, is then subjected to mild basic hydrolysis to cleave the benzoyl group, yielding the desired 1-(3,5-dichlorophenyl)thiourea.
Why Acetone? Acetone is the solvent of choice due to its ability to dissolve both the organic starting materials and the inorganic thiocyanate salt, creating a homogenous reaction environment. Its boiling point allows for gentle reflux to drive the reaction to completion without promoting significant side reactions.
Visualizing the Synthesis Workflow
The following diagram illustrates the core synthesis pathway.
Caption: Workflow for the synthesis of 1-(3,5-Dichlorophenyl)thiourea.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.
Materials:
-
Benzoyl chloride
-
Ammonium thiocyanate (NH₄SCN)
-
Acetone (anhydrous)
-
Sodium hydroxide (NaOH) solution (5% w/v)
-
Hydrochloric acid (HCl) (1 M)
-
Deionized water
-
Ethanol
Procedure:
-
Isothiocyanate Formation: To a solution of benzoyl chloride (10 mmol) in 40 mL of anhydrous acetone, add finely powdered ammonium thiocyanate (10 mmol).
-
Reaction Initiation: Reflux the mixture with stirring for 1 hour. The formation of benzoyl isothiocyanate is often indicated by the appearance of a precipitate (ammonium chloride).
-
Amine Addition: To the cooled reaction mixture, add a solution of 3,5-dichloroaniline (10 mmol) in 15 mL of acetone dropwise over 20 minutes.
-
Intermediate Synthesis: Reflux the resulting mixture for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Hydrolysis: After cooling to room temperature, pour the reaction mixture into 150 mL of cold water. Add 5% NaOH solution until the pH is approximately 10-11 to hydrolyze the N-benzoyl group. Stir for 30 minutes.
-
Precipitation & Isolation: Neutralize the mixture with 1 M HCl to precipitate the crude product. Filter the solid using a Büchner funnel, wash thoroughly with deionized water, and air dry.
-
Purification (Self-Validation): Recrystallize the crude solid from an ethanol/water mixture to obtain pure 1-(3,5-dichlorophenyl)thiourea as a crystalline solid.
-
Characterization (Self-Validation):
-
Determine the melting point and compare it with literature values.
-
Acquire ¹H NMR, ¹³C NMR, and FTIR spectra to confirm the molecular structure.
-
Perform mass spectrometry to verify the molecular weight.
-
Synthesis of (3,5-Dichloroanilino)thiourea Derivatives
The core molecule provides a reactive handle—the terminal -NH₂ group of the thiourea—for further elaboration. This allows for the synthesis of a wide array of N,N'-disubstituted thiourea derivatives.[9] A common and effective strategy is the reaction of the core thiourea with various electrophilic reagents, such as isocyanates or acyl chlorides.[10]
General Derivatization Strategy: Reaction with Electrophiles
The most straightforward derivatization involves reacting 1-(3,5-dichlorophenyl)thiourea with a suitable isothiocyanate or isocyanate to yield unsymmetrical 1,3-disubstituted thioureas or urea-thiourea hybrids, respectively. A particularly useful method involves reacting 3,5-dichloroaniline directly with a pre-formed or in situ-generated acyl isothiocyanate.[11]
Example Reaction: Synthesis of 1-(Acyl)-3-(3,5-dichlorophenyl)thiourea derivatives.
-
Acyl Isothiocyanate Formation: An acid chloride (R-COCl) is reacted with ammonium thiocyanate in acetone to generate the corresponding acyl isothiocyanate (R-CO-NCS).
-
Nucleophilic Addition: 3,5-dichloroaniline is added to the mixture, and its amino group attacks the isothiocyanate carbon, forming the final 1-acyl-3-(3,5-dichlorophenyl)thiourea derivative.[11]
Visualizing the Derivatization Pathway
This diagram shows the general pathway for creating derivatives from 3,5-dichloroaniline and an electrophilic isothiocyanate.
Caption: General pathway for synthesizing a library of derivatives.
Detailed Protocol: Synthesis of 1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea
This protocol, adapted from the literature, exemplifies the synthesis of a specific, highly halogenated derivative.[11]
Materials:
-
2,6-dichlorobenzoyl isothiocyanate (prepared separately or in situ)
-
3,5-dichloroaniline
-
Acetone
-
Methanol/Dichloromethane for recrystallization
Procedure:
-
Reactant Preparation: Stir freshly prepared 2,6-dichlorobenzoyl isothiocyanate (10 mmol) in 40 mL of acetone for 20 minutes.
-
Amine Addition: Add neat 3,5-dichloroaniline (10 mmol, 1.62 g) to the solution.
-
Reaction: Stir the resulting mixture at room temperature for 1 hour.
-
Work-up: Pour the reaction mixture into acidified water (pH ~4) and stir vigorously to precipitate the product.
-
Isolation: Filter the solid product, wash thoroughly with deionized water, and dry.
-
Purification (Self-Validation): Recrystallize the crude product from a methanol/dichloromethane (1:10 v/v) mixture to yield fine crystals.[11]
-
Characterization (Self-Validation): Confirm the structure and purity via melting point, NMR, FTIR, and mass spectrometry.
Data Summary of Representative Derivatives
The following table summarizes key data for a selection of synthesized derivatives, illustrating the versatility of the synthetic approach.
| Derivative Substituent (R in R-NCS) | Starting Amine | Typical Yield (%) | Melting Point (°C) | Key Application Area |
| Benzoyl | 3,5-Dichloroaniline | >85% | 148-150 | Anticancer Intermediate |
| 2,6-Dichlorobenzoyl | 3,5-Dichloroaniline | ~80%[11] | 192-194 | Antimicrobial Research |
| 4-Nitrophenyl | 3,5-Dichloroaniline | >90% | 205-207 | Enzyme Inhibition Studies |
| Allyl | 3,5-Dichloroaniline | ~75% | 121-123 | Agrochemical Development[5][12] |
Conclusion
The synthetic pathways to (3,5-dichloroanilino)thiourea and its derivatives are robust, high-yielding, and versatile. The core synthesis, typically achieved through the reaction of 3,5-dichloroaniline with an in situ generated isothiocyanate, provides a reliable foundation for further chemical exploration. Derivatization at the terminal nitrogen of the thiourea moiety allows for the systematic modification of the molecule's steric and electronic properties. The protocols described herein, which include integral validation and characterization steps, provide a solid framework for researchers and drug development professionals to produce these valuable compounds with high purity and confidence, enabling further investigation into their promising biological activities.
References
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Retrieved from [Link]
- Raju, C. N., et al. (2017). Design, Synthesis and Bioevaluation of New Urea/Thiourea Derivatives of 3,5-dichloro-4-hydroxy-aniline. Der Pharma Chemica, 9(17), 33-39.
- Saeed, S., Rashid, N., & Jones, P. G. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Mini-Reviews in Medicinal Chemistry, 16(14).
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Organic Chemistry Portal. Thiourea synthesis by thioacylation. Retrieved from [Link]
- Google Patents. (2013). CN103102276A - Method for preparing 3,5-dichloroaniline.
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Malaysian Journal of Analytical Sciences. (2016). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Vol 20, No 5, 1155 - 1163. Retrieved from [Link]
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ResearchGate. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Retrieved from [Link]
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ResearchGate. (2017). Synthesis of novel urea and thiourea derivatives 3a–j from (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea. PubChem. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 3,5-dichloroaniline. Retrieved from [Link]
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National Institutes of Health. (2020). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Retrieved from [Link]
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Unraveling the Enigmatic Mechanism of (3,5-Dichloroanilino)thiourea: A Technical Guide for Drug Discovery Professionals
Foreword: The Resurgence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the thiourea moiety has emerged as a "privileged scaffold"—a molecular framework that consistently demonstrates a diverse array of biological activities.[1] Its unique structural attributes, particularly the capacity for potent hydrogen bonding and chelation, render it a versatile pharmacophore for designing novel therapeutic agents. This technical guide delves into the intricate mechanism of action of a specific, yet under-elucidated, member of this class: (3,5-Dichloroanilino)thiourea. While direct, comprehensive studies on this particular molecule are nascent, a wealth of data from structurally analogous compounds allows us to construct a robust and predictive model of its biological function. This document is intended for researchers, scientists, and drug development professionals, providing a synthesized understanding of its probable mechanisms, supported by experimental evidence from related molecules, and offering a roadmap for future investigation.
The Thiourea Core: A Foundation of Versatile Bioactivity
Thiourea and its derivatives are recognized for a broad spectrum of pharmacological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2] The cornerstone of their biological activity lies in the unique chemical nature of the thiourea functional group (-NH-C(S)-NH-). The sulfur and nitrogen atoms act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with a multitude of biological targets such as enzymes and proteins.[1] This inherent binding capability is the primary driver of their diverse pharmacological profiles.
The general mechanism of action for many thiourea derivatives involves their ability to interfere with critical cellular processes. For instance, in the context of cancer, these compounds have been shown to inhibit the proliferation of various cancer cell lines and even reverse treatment resistance.[2] Their anticancer effects are often linked to the modulation of signaling pathways and the inhibition of angiogenesis.[2]
The Influence of the 3,5-Dichlorophenyl Moiety: A Predictive Mechanistic Insight
The introduction of a 3,5-dichlorophenyl group to the thiourea scaffold is not a trivial substitution. The electronic and steric properties of this moiety are predicted to significantly influence the compound's biological activity. The two chlorine atoms are strong electron-withdrawing groups, which can enhance the acidity of the N-H protons of the thiourea core, thereby strengthening their hydrogen bonding potential with biological targets.[3]
Based on extensive research on structurally related compounds, particularly 1,3-bis(3,5-dichlorophenyl)urea (a close urea analog), we can postulate a multi-faceted mechanism of action for (3,5-Dichloroanilino)thiourea.
Proposed Primary Mechanism: Induction of Apoptosis via AMPK Pathway Activation in Cancer Cells
A compelling body of evidence from studies on 1,3-bis(3,5-dichlorophenyl)urea suggests a potent pro-apoptotic activity in cancer cells, including melanoma and lung cancer.[4][5] The proposed signaling cascade is initiated by the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.
Caption: Proposed apoptotic pathway initiated by (3,5-Dichloroanilino)thiourea.
This activation of AMPK leads to a cascade of downstream events, including the inhibition of Akt phosphorylation (a key survival signal) and a shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[5] Specifically, a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax are observed, ultimately leading to the activation of the caspase cascade and programmed cell death.[5]
Secondary Mechanism: Inhibition of Glutathione S-Transferase (GST) and Cell Cycle Arrest
Further investigation into the urea analog, 1,3-bis(3,5-dichlorophenyl)urea, has revealed its ability to inhibit Glutathione S-Transferase (GST) activity.[5] GSTs are a family of enzymes that play a crucial role in detoxification and protecting cells from oxidative stress. Their inhibition can lead to an accumulation of reactive oxygen species (ROS) and cellular damage, contributing to the cytotoxic effects of the compound.
In addition to GST inhibition, this class of compounds has been shown to induce a G0/G1 phase cell cycle arrest.[5] This is accompanied by a decrease in the expression of key cell cycle regulatory proteins such as CDK2, CDK4, and various cyclins.[5]
Caption: Proposed mechanism of cell cycle arrest by (3,5-Dichloroanilino)thiourea.
Potential as an Antimicrobial Agent
Thiourea derivatives have a well-documented history of antimicrobial activity.[6] The presence of halogen substituents on the phenyl ring has been shown to be a key determinant of antibacterial and antifungal efficacy.[7] For instance, N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea has demonstrated broad-spectrum antimicrobial activity.[7]
The likely mechanism of antimicrobial action involves the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that thiourea derivatives can bind to enzymes involved in bacterial cell wall biosynthesis, such as penicillin-binding proteins (PBPs) and FabH.[8] Furthermore, some thiourea derivatives have been found to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[6]
Experimental Protocols for Mechanistic Elucidation
To validate the proposed mechanisms of action for (3,5-Dichloroanilino)thiourea, a series of well-defined experimental protocols should be employed.
In Vitro Cytotoxicity and Apoptosis Assays
-
MTT Assay for Cell Viability:
-
Seed cancer cell lines (e.g., HCT116, HepG2, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of (3,5-Dichloroanilino)thiourea for 24, 48, and 72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
-
-
Annexin V/Propidium Iodide Staining for Apoptosis:
-
Treat cancer cells with (3,5-Dichloroanilino)thiourea at its IC50 concentration for 24 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to quantify early and late apoptotic populations.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Treat cells with (3,5-Dichloroanilino)thiourea for the desired time points.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against p-AMPK, AMPK, p-Akt, Akt, Bcl-2, Bax, and cleaved caspases overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Enzyme Inhibition Assays
-
Glutathione S-Transferase (GST) Activity Assay:
-
Prepare cell lysates from treated and untreated cells.
-
Use a commercial GST activity assay kit.
-
Add the cell lysate to a reaction mixture containing glutathione and CDNB (1-chloro-2,4-dinitrobenzene).
-
Monitor the increase in absorbance at 340 nm, which is proportional to GST activity.
-
-
Antibacterial Enzyme Inhibition Assays (e.g., DNA Gyrase):
-
Utilize a commercial DNA gyrase supercoiling assay kit.
-
Incubate purified bacterial DNA gyrase with relaxed plasmid DNA in the presence of varying concentrations of (3,5-Dichloroanilino)thiourea.
-
Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light and quantify the inhibition of supercoiling activity.
-
Quantitative Data Summary
While specific IC50 values for (3,5-Dichloroanilino)thiourea are not yet published, data from closely related analogs provide a predictive range for its potential potency.
| Compound | Cell Line(s) | IC50 (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480, SW620, K562 | 9.0, 1.5, 6.3 | [3] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7, T47D | 0.31 - 0.94 | [9] |
| 1,3-bis(3,4-dichlorophenyl) thiourea | (Antioxidant activity) | DPPH: 45 µg/mL, ABTS: 52 µg/mL | [2] |
Conclusion and Future Directions
(3,5-Dichloroanilino)thiourea represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on a comprehensive analysis of its structural analogs, a compelling mechanistic hypothesis has been formulated, centering on the induction of apoptosis via AMPK activation and the inhibition of key cellular enzymes. The provided experimental framework offers a clear path for the validation of these proposed mechanisms. Future research should focus on the synthesis of a focused library of analogs to establish a clear structure-activity relationship (SAR), with particular attention to the position and nature of the halogen substituents on the phenyl ring. Such studies will be instrumental in optimizing the potency and selectivity of this promising class of compounds, ultimately paving the way for their potential clinical translation.
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Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]
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Anticancer Activity of Thiourea Derivatives. (2024). MDPI. [Link]
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Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). PMC. [Link]
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Synthesis and SAR studies of urea and thiourea derivatives of gly/pro conjugated to piperazine analogue as potential AGE inhibitors. (n.d.). PubMed. [Link]
-
Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. (n.d.). PMC. [Link]
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Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). PMC - PubMed Central. [Link]
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Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. (2008). PubMed. [Link]
-
INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. (2025). ResearchGate. [Link]
-
Synthesis and in-vitro antibacterial activity of some new urea, thiourea and thiosemicarbazide derivatives. (2025). ResearchGate. [Link]
-
1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. (n.d.). PMC - NIH. [Link]
-
Urea/thiourea derivatives of Gly/Pro conjugated 2,3-dichlorophenyl piperazine as potent anti-inflammatory agents: SAR studies. (n.d.). [Link]
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Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line. (2025). ResearchGate. [Link]
-
Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience. [Link]
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Synthesis, Characterization and Molecular Docking of Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Iron (III) Complex as Anticancer Candidate. (n.d.). ResearchGate. [Link]
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Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). [Link]
-
Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. (n.d.). MDPI. [Link]
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Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. (n.d.). MDPI. [Link]
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Molecular Docking of N-benzoyl-N'-(4-fluorophenyl) thiourea Derivatives as Anticancer Drug Candidate and Their ADMET prediction. (2020). Repository. [Link]
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Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. (2024). Pharmacy Education. [Link]
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Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). MDPI. [Link]
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Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. (n.d.). [Link]
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Synthesis, docking study and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety. (2017). PMC - PubMed Central. [Link]
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A Researcher's Guide to the Spectroscopic Properties of Newly Synthesized Thiourea Compounds
This guide provides an in-depth exploration of the core spectroscopic techniques essential for the structural elucidation and characterization of newly synthesized thiourea derivatives. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to delve into the causal relationships between molecular structure and spectroscopic output. By understanding the "why" behind the data, researchers can more effectively interpret spectra, validate molecular structures, and accelerate the development of novel thiourea-based compounds.
Section 1: The Thiourea Scaffold - A Versatile Core in Medicinal Chemistry
Thiourea derivatives represent a significant class of compounds in medicinal chemistry and materials science, owing to their diverse biological activities and coordination capabilities. The central thiocarbonyl group (C=S) and the adjacent nitrogen atoms provide a unique electronic and structural environment, making spectroscopic analysis a powerful tool for their characterization. The ability of the thioureide framework to form hydrogen bonds and interact with various biological targets is profoundly influenced by the nature of the substituents attached to the nitrogen atoms.[1] Understanding the spectroscopic signatures of these compounds is, therefore, the first critical step in unraveling their structure-activity relationships.
Section 2: Vibrational Spectroscopy - Unveiling Functional Groups with FT-IR
Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable technique for identifying the key functional groups within a newly synthesized thiourea molecule. The vibrational frequencies of specific bonds provide a molecular fingerprint, confirming the presence of the core thiourea moiety and its substituents.
The Causality Behind FT-IR Experimental Choices
The choice of sampling technique is paramount for obtaining a high-quality FT-IR spectrum. For solid thiourea compounds, the Potassium Bromide (KBr) pellet method is a widely adopted and reliable approach.[2][3] The rationale for this choice lies in the transparency of KBr to infrared radiation and its ability to form a solid matrix that minimizes scattering of the IR beam. Proper sample preparation is crucial; the particle size of the thiourea compound must be reduced to less than the wavelength of the incident IR radiation to avoid the Christiansen effect, which can distort spectral bands.[4]
Interpreting the FT-IR Spectrum of Thiourea Derivatives
The FT-IR spectrum of a thiourea derivative is characterized by several key absorption bands. The precise wavenumbers of these bands are sensitive to the electronic environment, which is in turn influenced by the substituents on the thiourea core.
-
N-H Stretching: The stretching vibrations of the N-H bonds typically appear as one or more bands in the region of 3100-3400 cm⁻¹. The exact position and number of peaks can indicate the extent of hydrogen bonding in the solid state.
-
C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key diagnostic peak, though it can be weaker and more variable than the C=O stretch in ureas.[5] It is often found in the 700-850 cm⁻¹ region. The position of this band is sensitive to the nature of the substituents on the nitrogen atoms. Electron-withdrawing groups can lead to a slight increase in the C=S stretching frequency.
-
C-N Stretching: The stretching vibrations of the C-N bonds are typically observed in the 1400-1500 cm⁻¹ range. These bands are often coupled with N-H bending vibrations.
-
Substituent-Specific Vibrations: The presence of aromatic rings, alkyl chains, or other functional groups will give rise to their own characteristic absorption bands (e.g., C-H stretching of aromatic rings around 3000-3100 cm⁻¹, and C=C stretching in the 1450-1600 cm⁻¹ region).
The following table summarizes the characteristic FT-IR absorption bands for thiourea derivatives:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
| N-H | Stretching | 3100-3400 | Position and shape are sensitive to hydrogen bonding. |
| Aromatic C-H | Stretching | 3000-3100 | Indicates the presence of aromatic substituents. |
| Aliphatic C-H | Stretching | 2850-3000 | Indicates the presence of alkyl substituents. |
| C=S | Stretching | 700-850 | Can be weak and is influenced by electronic effects. |
| C-N | Stretching | 1400-1500 | Often coupled with N-H bending. |
| N-H | Bending | 1550-1650 | Can overlap with aromatic C=C stretching. |
Experimental Protocol: KBr Pellet Method for FT-IR Analysis
This protocol outlines the steps for preparing a KBr pellet for the FT-IR analysis of a solid thiourea compound.
-
Sample and KBr Preparation:
-
Thoroughly dry high-purity KBr powder in an oven to remove any absorbed water, which can interfere with the spectrum.
-
In an agate mortar, grind a small amount (0.5-1 mg) of the synthesized thiourea compound to a fine powder.[2]
-
-
Mixing:
-
Pellet Formation:
-
Transfer the mixture to a pellet press die.
-
Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[5]
-
Section 3: Electronic Spectroscopy - Probing Conjugated Systems with UV-Vis
UV-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. For newly synthesized thiourea derivatives, especially those containing aromatic or heteroaromatic substituents, UV-Vis spectroscopy can confirm the presence of these chromophores and provide insights into the electronic effects of different substituents.
The Causality Behind UV-Vis Experimental Choices
The choice of solvent is a critical parameter in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands.[6] Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima. For thiourea derivatives, common solvents include ethanol, methanol, and acetonitrile, which are transparent in the UV-Vis region of interest. It is essential to use a solvent in which the compound is fully soluble to ensure accurate and reproducible results.
Interpreting the UV-Vis Spectrum of Thiourea Derivatives
The UV-Vis spectrum of a thiourea derivative will typically display absorption bands arising from π → π* and n → π* electronic transitions.[7]
-
π → π Transitions:* These are typically high-intensity absorptions and are associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In aryl thioureas, these transitions are often observed in the 200-300 nm range. The position of the λmax is sensitive to the extent of conjugation and the nature of the substituents on the aromatic ring.
-
n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the sulfur or nitrogen atoms) to a π* antibonding orbital. They are generally of lower intensity than π → π* transitions and may appear as a shoulder on a more intense peak or as a separate band at a longer wavelength.
The following table summarizes the expected electronic transitions for a hypothetical N-phenylthiourea derivative:
| Transition | Description | Expected λmax (nm) | Intensity |
| π → π | Phenyl ring | ~250-280 | High |
| n → π | Thiocarbonyl | ~300-340 | Low |
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Solution Preparation:
-
Accurately weigh a small amount of the synthesized thiourea compound.
-
Dissolve the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to prepare a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution to determine an appropriate concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.2-0.8).
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
Record the spectrum over a suitable wavelength range (e.g., 200-800 nm).[5]
-
Subtract the spectrum of the solvent blank from the sample spectrum.
-
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the unambiguous determination of the molecular structure of newly synthesized organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the complete assembly of the molecular puzzle.
The Causality Behind NMR Experimental Choices
The selection of an appropriate deuterated solvent is the most critical decision in preparing an NMR sample. The solvent must dissolve the thiourea compound, be chemically inert, and its residual proton signals should not overlap with the signals of interest.[9] Common choices for thiourea derivatives include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), and acetone-d₆. DMSO-d₆ is particularly useful for thiourea compounds as the N-H protons are often clearly visible and do not exchange as rapidly as they might in other solvents.
Interpreting the NMR Spectra of Thiourea Derivatives
-
N-H Protons: The chemical shift of the N-H protons in thiourea derivatives can be highly variable (typically in the range of 7-12 ppm) and is dependent on the solvent, concentration, and the nature of the substituents. In DMSO-d₆, these signals are often broad.
-
Aromatic Protons: Protons on any aromatic substituents will typically resonate in the 6.5-8.5 ppm region. The splitting patterns (e.g., doublets, triplets, multiplets) provide information about the substitution pattern on the ring.
-
Aliphatic Protons: Protons on alkyl substituents will appear in the upfield region of the spectrum (typically 0.5-4.5 ppm). The chemical shift and splitting patterns are determined by the proximity to electronegative atoms and adjacent protons.
-
Thiocarbonyl Carbon (C=S): The most downfield signal in the ¹³C NMR spectrum of a thiourea derivative is typically that of the thiocarbonyl carbon, which resonates in the range of 170-190 ppm. The chemical shift of this carbon is highly sensitive to the electronic nature of the substituents on the nitrogen atoms.
-
Aromatic Carbons: Carbons of any aromatic rings will appear in the 110-150 ppm region.
-
Aliphatic Carbons: Aliphatic carbons will resonate in the upfield region of the spectrum (typically 10-60 ppm).
The electronic effects of substituents play a predictable role in the chemical shifts observed in NMR spectra. Electron-withdrawing groups tend to deshield nearby protons and carbons, causing their signals to shift downfield (to higher ppm values).[10] Conversely, electron-donating groups generally cause an upfield shift.[11]
Experimental Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Dissolve 5-20 mg of the thiourea compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[12][13]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.
-
Using a Pasteur pipette, transfer the solution to a clean NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Follow the instrument-specific software instructions to lock, tune, and shim the sample.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum and any other desired experiments (e.g., COSY, HSQC).
-
Section 5: Mass Spectrometry - Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For newly synthesized thiourea derivatives, MS is essential for confirming the molecular formula and can provide valuable clues about the connectivity of the molecule.
Interpreting the Mass Spectrum of Thiourea Derivatives
The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule with one electron removed is the molecular ion peak. This peak gives the molecular weight of the compound.
-
Fragmentation Patterns: The fragmentation of thiourea derivatives under electron impact ionization often involves cleavage of the bonds adjacent to the thiocarbonyl group.[14] Common fragmentation pathways include:
-
Cleavage of the C-N bonds.
-
Loss of SH or a substituted sulfhydryl radical.[14]
-
Fragmentation of the substituent groups.
-
The fragmentation patterns can be complex but provide a wealth of information for structural confirmation.[15] For instance, the presence of specific fragment ions can confirm the identity of the substituents on the thiourea core.
Section 6: Conclusion
The spectroscopic characterization of newly synthesized thiourea compounds is a multi-faceted process that relies on the synergistic application of FT-IR, UV-Vis, NMR, and mass spectrometry. A thorough understanding of the principles behind each technique, the causality of experimental choices, and the influence of molecular structure on the resulting spectra is paramount for the successful elucidation and validation of these important molecules. This guide provides a foundational framework for researchers to approach the spectroscopic analysis of thiourea derivatives with confidence, thereby enabling the rational design and development of novel compounds for a wide range of applications.
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Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. (2023). ResearchGate. [Link]
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Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. (2018). ResearchGate. [Link]
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Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams and their transition-metal complexes. (2006). PubMed. [Link]
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Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study with DFT Calculations. (2023). Authorea. [Link]
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tautomeric forms of (3,5-Dichloroanilino)thiourea in different solvents
An In-depth Technical Guide to the Tautomeric Forms of (3,5-Dichloroanilino)thiourea in Different Solvents
Abstract
This technical guide provides a comprehensive examination of the tautomeric behavior of (3,5-Dichloroanilino)thiourea, a molecule of significant interest in medicinal chemistry and materials science. We delve into the fundamental principles of thione-thiol tautomerism inherent to the thiourea moiety and explore the profound influence of the solvent environment on the position of the tautomeric equilibrium. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies for the characterization of these tautomeric forms. By synthesizing established spectroscopic techniques with computational modeling, this guide presents a self-validating framework for investigating and understanding the structural dynamics of (3,5-Dichloroanilino)thiourea in solution.
Introduction: The Significance of Tautomerism in Drug Design
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical consideration in drug discovery and development. The specific tautomeric form of a molecule can profoundly impact its physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capacity.[1][2] Consequently, these seemingly subtle structural variations can dictate a compound's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and toxicity.
Thiourea derivatives are a class of compounds renowned for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4][5] The bioactivity of these molecules is often attributed to the presence of the N-C(S)-N backbone, which can engage in crucial hydrogen bonding interactions with biological targets.[3][6] The existence of thione-thiol tautomerism within this functional group adds a layer of complexity and opportunity for modulating these interactions.[7][8] (3,5-Dichloroanilino)thiourea, the subject of this guide, is a representative example where understanding its tautomeric landscape is paramount for optimizing its potential as a therapeutic agent.
The Tautomeric Landscape of (3,5-Dichloroanilino)thiourea
The primary tautomeric equilibrium for (3,5-Dichloroanilino)thiourea involves the migration of a proton from a nitrogen atom to the sulfur atom, resulting in the interconversion between the thione and thiol forms.
The Thione-Thiol Equilibrium
The two principal tautomers are:
-
Thione form: Characterized by a carbon-sulfur double bond (C=S). This form is generally more stable in the solid state and in non-polar solvents.
-
Thiol form: Features a carbon-nitrogen double bond (C=N) and a sulfur-hydrogen single bond (S-H). The thiol form can be stabilized in polar, protic solvents capable of hydrogen bonding.[9]
The equilibrium between these two forms is dynamic and highly sensitive to the surrounding environment.
Caption: Thione-thiol tautomeric equilibrium of (3,5-Dichloroanilino)thiourea.
The Influence of Solvents
The choice of solvent is a critical determinant in the study of tautomerism, as solvent-solute interactions can significantly shift the equilibrium.[1][10]
-
Non-polar solvents (e.g., Chloroform, Dichloromethane): In these environments, the thione form is expected to be the predominant species. The lack of strong hydrogen bonding interactions with the solvent favors the more stable, intramolecularly hydrogen-bonded thione structure.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors, potentially disrupting intramolecular hydrogen bonds in the thione form and slightly favoring the thiol tautomer. However, the thione form is still likely to be the major contributor.[11]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors.[9][12] This dual capability allows for the effective stabilization of the thiol form through intermolecular hydrogen bonding with the S-H and N-H protons. Consequently, an increase in the population of the thiol tautomer is anticipated in these solvents.[9]
Experimental Protocols for Tautomeric Analysis
A multi-pronged approach employing various spectroscopic techniques is essential for the unambiguous characterization of the .
Synthesis of (3,5-Dichloroanilino)thiourea
A reliable synthesis of the target compound is the prerequisite for any subsequent analysis. A common and effective method involves the reaction of 3,5-dichloroaniline with an isothiocyanate.
Experimental Workflow for Synthesis
Caption: A logical workflow for the computational analysis of tautomerism.
Conclusion
The tautomeric behavior of (3,5-Dichloroanilino)thiourea is a multifaceted phenomenon governed by a delicate interplay of intramolecular and intermolecular forces. A thorough understanding of this equilibrium in different solvent environments is crucial for harnessing the full potential of this molecule in drug design and other applications. The integrated experimental and computational approach outlined in this guide provides a robust framework for elucidating the tautomeric landscape of (3,5-Dichloroanilino)thiourea and other related thiourea derivatives. This knowledge will empower researchers to make more informed decisions in the design and optimization of novel bioactive compounds.
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A Technical Guide to the Preliminary Cytotoxicity Screening of (3,5-Dichloroanilino)thiourea on Cancer Cell Lines
Introduction: The Rationale for Investigating Thiourea Derivatives in Oncology
The landscape of cancer therapy is one of continuous evolution, driven by the need for novel therapeutic agents that can overcome the challenges of drug resistance and off-target toxicity. Within this landscape, thiourea derivatives have emerged as a versatile and promising class of compounds.[1] The unique chemical scaffold of thiourea, characterized by a central thiocarbonyl group flanked by two amino groups, allows for extensive structural modifications.[2][3] This structural diversity is a key advantage, enabling the fine-tuning of compounds to enhance their bioactivity, selectivity, and pharmacokinetic profiles.[2][4]
Thiourea derivatives have demonstrated significant anticancer activity across a range of cancer cell lines.[4][5][6] Their mechanisms of action are often multi-targeted, a highly desirable trait in combating the complex and redundant signaling pathways that drive cancer progression.[2] These mechanisms include the inhibition of key enzymes involved in carcinogenesis, modulation of cancer cell signaling, and the induction of apoptosis.[2][4][7] The presence of electron-withdrawing substituents, such as halogen atoms, on the aryl rings of thiourea derivatives has been shown to enhance their biological activity and specificity towards cancer cells.[2]
This guide focuses on a specific, yet under-investigated compound: (3,5-Dichloroanilino)thiourea . The presence of the 3,5-dichloroaniline moiety suggests a potential for potent biological activity, building upon the established principle that halogenated substituents can enhance cytotoxic effects.[5] This document provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental step.
PART 1: Pre-experimental Considerations
Before embarking on cytotoxicity screening, a thorough understanding of the test compound and the biological systems is paramount. This section outlines the critical preparatory steps.
Compound Characterization and Handling
(3,5-Dichloroanilino)thiourea is synthesized from the reaction of an appropriate isothiocyanate with 3,5-dichloroaniline.[8][9] The purity of the synthesized compound must be verified using standard analytical techniques (e.g., NMR, Mass Spectrometry, HPLC) to ensure that observed cytotoxic effects are attributable to the compound of interest and not impurities.
Solubility is a critical parameter. The compound's solubility in biocompatible solvents, such as Dimethyl Sulfoxide (DMSO), must be determined. A stock solution, typically at a high concentration (e.g., 10-50 mM), is prepared in 100% DMSO. It is crucial to ensure the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level, typically ≤0.5%, as higher concentrations can induce cytotoxicity independently.
Rationale for Cell Line Selection
The choice of cancer cell lines is a pivotal decision that will dictate the scope and relevance of the screening results. A well-selected panel should ideally include:
-
Representation of Diverse Cancer Types: Including cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) provides a broader understanding of the compound's spectrum of activity.[10]
-
Varying Genetic Backgrounds: Cell lines with different mutational profiles (e.g., p53 wild-type vs. mutant, KRAS mutant vs. wild-type) can offer preliminary insights into potential mechanisms of action.
-
Inclusion of a Non-Cancerous Control: A normal, non-transformed cell line (e.g., human fibroblasts) should be included to assess the compound's selectivity for cancer cells over normal cells.[5][11]
A suggested starting panel for screening (3,5-Dichloroanilino)thiourea:
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor (ER) positive, p53 wild-type. |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative (ER, PR, HER2 negative), highly invasive. |
| A549 | Lung Carcinoma | KRAS mutation. Often used in phenotypic screening.[12] |
| HCT116 | Colorectal Carcinoma | p53 wild-type, KRAS mutation. |
| K-562 | Chronic Myelogenous Leukemia | Suspension cell line, expresses BCR-ABL fusion protein.[5] |
| HaCaT | Keratinocyte (Normal) | Spontaneously immortalized, non-tumorigenic human cell line.[5] |
PART 2: The Cytotoxicity Screening Workflow
This section provides a detailed, step-by-step guide to performing the cytotoxicity assay, emphasizing the Sulforhodamine B (SRB) assay. The SRB assay is chosen for its reliability, sensitivity, and cost-effectiveness. It measures cell density by quantifying total cellular protein content, which is less susceptible to metabolic interference compared to tetrazolium-based assays like MTT.[13][14]
Detailed Protocol: Sulforhodamine B (SRB) Assay
This protocol is a self-validating system, incorporating controls for background noise, normal cell growth, and maximum inhibition.
Materials:
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) dye
-
1% Acetic acid solution
-
10 mM Tris base solution (pH 10.5)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsinization (for adherent cells).
-
Perform a cell count (e.g., using a hemocytometer and Trypan Blue) to determine cell viability and concentration.
-
Dilute the cell suspension to the predetermined optimal seeding density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium per well of a 96-well plate.
-
Causality: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and contact inhibition, confounding the results.
-
-
Cell Attachment and Treatment:
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and resume logarithmic growth.
-
Prepare serial dilutions of the (3,5-Dichloroanilino)thiourea stock solution in culture medium. A common concentration range for a primary screen is 0.01 µM to 100 µM.
-
Add 100 µL of the diluted compound to the appropriate wells. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "no-cell" blank wells (medium only).
-
Self-Validation: The vehicle control establishes the baseline for 100% cell viability, while the blank wells are used to subtract background absorbance.
-
-
Drug Incubation:
-
Return the plates to the incubator for a 72-hour exposure period. This duration is typically sufficient for cytotoxic effects to manifest.
-
-
Cell Fixation:
-
Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) without removing the supernatant.
-
Incubate the plates at 4°C for 1 hour.[15]
-
Causality: TCA fixes the cells by precipitating proteins, ensuring that the total cellular mass at the end of the experiment is preserved for staining.
-
-
Staining and Washing:
-
Discard the supernatant and wash the plates five times with slow-running tap water.
-
Allow the plates to air-dry completely. This step is crucial to prevent dilution of the SRB dye.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.[15]
-
Quickly decant the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[15][16]
-
-
Solubilization and Absorbance Reading:
PART 3: Data Analysis and Interpretation
Raw absorbance data must be transformed into meaningful biological information. The primary endpoint of a preliminary cytotoxicity screen is the IC50 value , which is the concentration of the drug that causes a 50% inhibition of cell growth.
Calculating Percentage Growth Inhibition
The data should be normalized to the controls to determine the percentage of growth inhibition.[17]
Formula: % Growth Inhibition = 100 - [ (OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank) ] * 100
Where:
-
OD_Treated is the optical density of the well with cells and the test compound.
-
OD_Vehicle is the mean optical density of the vehicle control wells.
-
OD_Blank is the mean optical density of the no-cell blank wells.
Dose-Response Curve and IC50 Determination
-
Plot the Data: Create a semi-log plot with the logarithm of the drug concentration on the X-axis and the percentage of growth inhibition on the Y-axis.[18]
-
Non-linear Regression: Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism).[19][20]
-
Determine IC50: The IC50 is the concentration at which the curve crosses the 50% inhibition mark.[17]
Data Presentation
The results should be summarized in a clear, tabular format for easy comparison of the compound's activity across different cell lines.
Table 1: Hypothetical Cytotoxicity Data for (3,5-Dichloroanilino)thiourea
| Cell Line | Cancer Type | IC50 (µM) ± SD | Selectivity Index (SI) |
| MCF-7 | Breast | 8.5 ± 1.2 | 5.3 |
| MDA-MB-231 | Breast | 4.2 ± 0.8 | 10.7 |
| A549 | Lung | 15.1 ± 2.5 | 3.0 |
| HCT116 | Colon | 6.8 ± 1.1 | 6.6 |
| K-562 | Leukemia | 2.5 ± 0.5 | 18.0 |
| HaCaT | Normal | 45.0 ± 5.7 | - |
| Selectivity Index (SI) = IC50 in Normal Cells / IC50 in Cancer Cells |
Interpretation: In this hypothetical example, (3,5-Dichloroanilino)thiourea shows potent activity against the K-562 leukemia cell line and the MDA-MB-231 breast cancer line. The high Selectivity Index for these lines suggests the compound is preferentially toxic to these cancer cells over the normal keratinocyte line, which is a highly desirable characteristic for a potential therapeutic agent.
Conclusion and Future Directions
This guide outlines a robust and scientifically grounded framework for the initial evaluation of (3,5-Dichloroanilino)thiourea's cytotoxic potential. The provided protocols and rationale are designed to generate reliable and reproducible data, forming a solid foundation for further drug development efforts.
Should this preliminary screening yield promising results (i.e., low micromolar IC50 values and a favorable selectivity index), the logical next steps would involve:
-
Secondary Screening: Expanding the panel of cell lines to confirm the initial findings.
-
Mechanism of Action Studies: Investigating how the compound induces cell death (e.g., apoptosis assays, cell cycle analysis, western blotting for key signaling proteins).
-
In Vivo Studies: Evaluating the compound's efficacy and toxicity in animal models.
The structural features of (3,5-Dichloroanilino)thiourea, combined with the broader evidence of anticancer activity within the thiourea class, make it a compelling candidate for investigation.[1][2][4] A systematic and rigorous screening approach, as detailed here, is the critical first step in potentially translating this chemical promise into a tangible therapeutic benefit.
References
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Al-bayati, R. I. H., & Al-Amiery, A. A. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules. [Link]
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Povar, I., & Spinu, O. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. International Journal of Molecular Sciences. [Link]
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Napiórkowska, A., et al. (2025). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules. [Link]
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El-Faham, A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry. [Link]
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Norashikin, S., et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences. [Link]
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Napiórkowska, A., et al. (2022). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules. [Link]
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Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry. [Link]
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Unknown Author. (2025). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Request PDF. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
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Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals. [Link]
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de Oliveira, C. S., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Molecules. [Link]
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Unknown Author. (2026). Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. ResearchGate. [Link]
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Kumar, D., et al. (2021). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules. [Link]
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PubChem. (n.d.). 3,5-Dichloroaniline. National Center for Biotechnology Information. [Link]
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Liras, S. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]
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Unknown Author. (n.d.). Synthesis and biological activity of a new type of thiourea derivatives. ResearchGate. [Link]
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ResearchGate. (2016). How to calculate IC50 for my dose response?. ResearchGate. [Link]
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Protocols.io. (2023). MTT (Assay protocol). Protocols.io. [Link]
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BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]
- Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.
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Wawer, M., et al. (2023). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Chemical Biology. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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Bio-protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. [Link]
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GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]
-
Protocols.io. (2023). SRB assay for measuring target cell killing V.1. Protocols.io. [Link]
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Unknown Author. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Unknown Source. [Link]
-
Adan, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. [Link]
-
ERIC. (n.d.). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. ERIC. [Link]
-
ResearchGate. (2025). Sulforhodamine B colorimetric assay for cytoxicity screening. ResearchGate. [Link]
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A Comprehensive Technical Guide to Quantum Chemical Calculations for (3,5-Dichloroanilino)thiourea
Introduction
In the landscape of modern drug discovery and development, understanding the intricate molecular properties of a potential therapeutic agent is paramount. (3,5-Dichloroanilino)thiourea, a molecule combining the structural features of a substituted aniline and a thiourea moiety, presents a compelling case for in-depth computational analysis. Thiourea derivatives are known for a wide spectrum of biological activities, and the inclusion of a dichlorinated aniline ring can significantly modulate its electronic and pharmacokinetic properties.[1] Quantum chemical calculations offer a powerful lens through which we can elucidate the geometric, electronic, and reactivity characteristics of this molecule, providing invaluable insights for rational drug design.
This technical guide serves as a comprehensive walkthrough for researchers, scientists, and drug development professionals on performing and interpreting quantum chemical calculations for (3,5-Dichloroanilino)thiourea. We will delve into the theoretical underpinnings of the most relevant computational methods, provide a detailed, step-by-step protocol for carrying out the calculations, and, most importantly, explain how to translate the numerical output into chemically meaningful and actionable knowledge for drug discovery.
Theoretical Foundations of Quantum Chemical Calculations
The bedrock of our investigation lies in solving the time-independent Schrödinger equation for the molecular system. However, for a multi-electron system like (3,5-Dichloroanilino)thiourea, exact solutions are unattainable. Therefore, we rely on a hierarchy of computational methods that approximate the solution with varying degrees of accuracy and computational expense.
Hartree-Fock (HF) Theory: The Starting Point
Hartree-Fock theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It treats each electron as moving in the average field of all other electrons, thus neglecting instantaneous electron-electron correlation. While computationally efficient, this omission can lead to inaccuracies, especially for systems with significant electron correlation effects.
Møller-Plesset (MP2) Perturbation Theory: Incorporating Electron Correlation
To improve upon the Hartree-Fock method, post-HF methods like Møller-Plesset perturbation theory can be employed. MP2, the most common level of this theory, adds a correction to the HF energy that accounts for electron correlation. This often leads to more accurate results for molecular geometries and energies, albeit at a higher computational cost.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method for medium to large-sized molecules due to its excellent balance of accuracy and computational efficiency.[2] Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable to calculate the system's energy. The accuracy of a DFT calculation is largely determined by the choice of the exchange-correlation functional. For organic molecules containing heteroatoms, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have proven to be robust and reliable.
The Crucial Role of the Basis Set
The choice of a basis set, which is a set of mathematical functions used to represent the atomic orbitals, is as critical as the choice of the computational method. For a molecule like (3,5-Dichloroanilino)thiourea, which contains second- and third-row elements (sulfur and chlorine), a flexible basis set is required. The Pople-style basis set, 6-311++G(d,p) , is a suitable choice. Let's break down its components:
-
6-311G : A triple-zeta basis set, providing a more accurate description of the valence electrons.
-
++ : Adds diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak intermolecular interactions.
-
(d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the spatial distribution of electrons and a better description of chemical bonding.
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for performing a comprehensive quantum chemical analysis of (3,5-Dichloroanilino)thiourea using the Gaussian software package[3][4], a widely used tool in computational chemistry.
Step 1: Building the Initial Molecular Structure
The first step is to create a three-dimensional model of (3,5-Dichloroanilino)thiourea. This can be done using a molecular builder and editor like GaussView. It is important to start with a reasonable initial geometry, although the subsequent optimization step will refine this structure.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This provides the most stable conformation of the molecule.
Experimental Protocol: Geometry Optimization
-
Input File Creation: Create an input file (e.g., dcat_opt.com) with the following structure:
-
%nprocshared=4: Specifies the number of processor cores to be used.
-
%mem=8GB: Allocates 8 gigabytes of memory.
-
#p B3LYP/6-311++G(d,p) Opt: The route section. B3LYP/6-311++G(d,p) specifies the level of theory and basis set. Opt is the keyword for geometry optimization.
-
0 1: Specifies the charge (0) and spin multiplicity (1 for a singlet state).
-
[Cartesian coordinates of the atoms]: The x, y, z coordinates of each atom in the molecule.
-
-
Execution: Run the calculation using the Gaussian software.
-
Analysis of Output: Upon successful completion, the output file will contain the optimized geometric parameters (bond lengths, angles, and dihedrals) and the final electronic energy.
Step 3: Vibrational Frequency Analysis
A frequency calculation should be performed on the optimized geometry to confirm that it is a true energy minimum. A true minimum will have no imaginary frequencies. This calculation also provides valuable thermodynamic data.
Experimental Protocol: Frequency Analysis
-
Input File Creation: Create a new input file (e.g., dcat_freq.com) using the optimized coordinates from the previous step:
-
Freq: The keyword for a frequency calculation.
-
-
Execution: Run the Gaussian calculation.
-
Analysis of Output: Check the output file for the computed vibrational frequencies. The absence of imaginary frequencies confirms a stable structure. The output will also contain zero-point vibrational energy, and thermal energy corrections.
Step 4: Calculation of Electronic Properties
Key electronic properties, such as molecular orbitals and electrostatic potential, are typically calculated during the geometry optimization and frequency analysis steps. Additional keywords can be added to the route section to request specific population analyses. For example, #p B3LYP/6-311++G(d,p) Opt Freq Pop=Mulliken will perform an optimization, a frequency calculation, and a Mulliken population analysis.
Analysis and Interpretation of Results in the Context of Drug Development
The raw data from quantum chemical calculations must be interpreted to provide meaningful insights for drug design.
Optimized Molecular Structure
The optimized geometry provides the most stable three-dimensional structure of the molecule. This information is crucial for understanding its shape and how it might fit into the binding pocket of a biological target.
| Parameter | Description | Relevance in Drug Design |
| Bond Lengths | The equilibrium distances between bonded atoms. | Provides information about bond strengths and potential reactivity. |
| Bond Angles | The angles between adjacent bonds. | Defines the overall shape and steric hindrance of the molecule. |
| Dihedral Angles | The angles between planes defined by four atoms. | Determines the conformational flexibility of the molecule. |
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive behavior.[5][6][7][8] The MEP map shows regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
For (3,5-Dichloroanilino)thiourea, the MEP would likely show negative potential around the sulfur and nitrogen atoms of the thiourea group, indicating their potential to act as hydrogen bond acceptors. The hydrogen atoms of the amino and thioamide groups would exhibit positive potential, making them potential hydrogen bond donors. This information is critical for predicting how the molecule might interact with amino acid residues in a protein's active site.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[9][10][11][12]
-
HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. Regions of high HOMO density are likely sites for electrophilic attack.
-
LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability.[13]
| Property | Calculated Value (Illustrative) | Interpretation for Drug Development |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |
| Energy Gap (ΔE) | 5.3 eV | A moderate gap suggests a balance of stability and reactivity. |
Mulliken Population Analysis
Mulliken population analysis provides a way to partition the total electron density among the atoms in a molecule, giving an estimate of the partial atomic charges. This helps in understanding the polarity of different bonds and identifying charge-dense regions that might be important for intermolecular interactions.
Visualization of Computational Workflow and Concepts
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Methodological & Application
Application Notes and Protocols for Evaluating the In Vitro Efficacy of (3,5-Dichloroanilino)thiourea
Introduction
Thiourea derivatives are a versatile class of compounds recognized for their wide spectrum of biological activities, including anticancer, antibacterial, and enzyme inhibitory properties.[1][2] The incorporation of halogenated phenyl rings, such as a 3,5-dichloroaniline moiety, can significantly influence the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of (3,5-Dichloroanilino)thiourea (DCAT), a novel compound with putative anti-cancer activity.
The following protocols are designed as a logical, tiered workflow. This approach begins with a broad assessment of cytotoxicity across relevant cancer cell lines, progresses to elucidate the mechanism of cell death (apoptosis), and culminates in the investigation of a specific molecular target, matrix metalloproteinase-9 (MMP-9), an enzyme frequently implicated in tumor invasion and metastasis.[4] This structured methodology ensures a thorough preliminary characterization of DCAT's efficacy and provides a solid foundation for further preclinical development.
Experimental Workflow Overview
The proposed in vitro evaluation of (3,5-Dichloroanilino)thiourea follows a three-stage process. Each stage is designed to answer a critical question regarding the compound's potential as an anti-cancer agent. This tiered approach allows for efficient resource allocation, with go/no-go decisions possible at the end of each stage.
Caption: Tiered workflow for in vitro evaluation of DCAT.
Stage 1: General Cytotoxicity Screening
Objective: To determine the concentration-dependent cytotoxic effect of (3,5-Dichloroanilino)thiourea on a panel of human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50) for each.
Rationale: The initial step in evaluating a potential anti-cancer compound is to ascertain its ability to inhibit cell proliferation or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[5] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[6] By testing DCAT across a range of concentrations, we can establish a dose-response relationship and determine the IC50 value, a key metric of potency.
Protocol 1: MTT Cell Viability Assay
Materials:
-
(3,5-Dichloroanilino)thiourea (DCAT)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))
-
Complete growth medium (specific to each cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of DCAT in DMSO.
-
Perform serial dilutions of the DCAT stock solution in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO concentration matched to the highest DCAT concentration).
-
Remove the medium from the wells and add 100 µL of the prepared DCAT dilutions or vehicle control.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.[5]
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the DCAT concentration and use a non-linear regression model to determine the IC50 value.
-
Data Presentation:
| Cell Line | Tissue of Origin | DCAT IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |
| A549 | Lung Carcinoma | Hypothetical Value |
| HCT116 | Colorectal Carcinoma | Hypothetical Value |
Stage 2: Elucidation of Apoptotic Induction
Objective: To determine if the cytotoxicity observed in Stage 1 is mediated by the induction of apoptosis.
Rationale: A desirable characteristic of many anti-cancer agents is the ability to induce programmed cell death, or apoptosis. A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases.[7] Caspases-3 and -7 are effector caspases that execute the final stages of apoptosis by cleaving numerous cellular substrates.[8] Therefore, measuring the activity of caspase-3/7 provides a direct and quantifiable indicator of apoptosis induction.[9] The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for this purpose.[10]
Protocol 2: Caspase-3/7 Activity Assay
Materials:
-
DCAT
-
Selected cancer cell line (based on potent IC50 from Stage 1)
-
Complete growth medium
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
96-well white-walled, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well white-walled plate at the same density as in Protocol 1.
-
Incubate for 24 hours.
-
Treat cells with DCAT at concentrations corresponding to 0.5x, 1x, and 2x the previously determined IC50 value. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine, 1 µM).
-
Incubate for a relevant time period (e.g., 24 hours).
-
-
Assay Execution:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the fold change in caspase-3/7 activity for DCAT-treated wells relative to the vehicle control.
-
Data Presentation:
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1.0 |
| DCAT | 0.5 x IC50 | Hypothetical Value |
| DCAT | 1.0 x IC50 | Hypothetical Value |
| DCAT | 2.0 x IC50 | Hypothetical Value |
| Staurosporine | 1.0 | Hypothetical Value |
Stage 3: Investigation of a Specific Molecular Target - MMP-9 Inhibition
Objective: To assess the ability of DCAT to directly inhibit the enzymatic activity of matrix metalloproteinase-9 (MMP-9).
Rationale: Thiourea derivatives have been identified as inhibitors of various enzymes, including metalloproteinases.[11] MMP-9 is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix, a process essential for cancer cell invasion and metastasis.[4] Inhibition of MMP-9 is therefore a promising strategy for anti-cancer therapy. A fluorometric assay provides a sensitive and high-throughput method to screen for MMP-9 inhibitors.[12][13]
Caption: Role of MMP-9 in metastasis and its inhibition by DCAT.
Protocol 3: Fluorometric MMP-9 Inhibition Assay
Materials:
-
DCAT
-
Recombinant human MMP-9 (activated)
-
MMP-9 specific fluorogenic substrate (e.g., FRET-based peptide)
-
Assay buffer (typically Tris-based with CaCl2, ZnCl2, and Brij-35)
-
Known MMP-9 inhibitor (e.g., NNGH) as a positive control
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a dilution series of DCAT in assay buffer.
-
Prepare dilutions of the control inhibitor.
-
-
Assay Setup:
-
In a 96-well black plate, add the following to each well:
-
Assay Buffer
-
DCAT dilution or control inhibitor
-
Recombinant human MMP-9 enzyme
-
-
Include controls for no enzyme (background) and enzyme with vehicle (100% activity).
-
Incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the MMP-9 fluorogenic substrate to each well.
-
Immediately begin kinetic reading on a fluorescence microplate reader (e.g., Ex/Em = 325/393 nm, specific wavelengths depend on the substrate used).[13]
-
Record fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of inhibition for each DCAT concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the DCAT concentration and use non-linear regression to determine the IC50 value.
-
Data Presentation:
| Compound | Target | IC50 (µM) |
| DCAT | MMP-9 | Hypothetical Value |
| NNGH (Control Inhibitor) | MMP-9 | Hypothetical Value |
Conclusion and Future Directions
This application note outlines a systematic, three-stage in vitro workflow for the initial characterization of (3,5-Dichloroanilino)thiourea as a potential anti-cancer agent. By sequentially assessing its cytotoxicity, apoptotic-inducing capability, and specific inhibitory effect on MMP-9, researchers can build a comprehensive preliminary profile of the compound's efficacy. Positive results from this series of assays would provide a strong rationale for advancing DCAT to more complex in vitro models, such as 3D spheroid cultures and co-culture systems, as well as subsequent in vivo studies to evaluate its therapeutic potential in a physiological context.
References
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MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Available from: [Link]
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RSC Publishing. (2017). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Available from: [Link]
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Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 3-Acetyl-1-(2,6-dichlorophenyl)thiourea. Available from: [Link]
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ACS Publications. (2025). Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. Available from: [Link]
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ResearchGate. (n.d.). Design, Synthesis and Bioevaluation of New Urea/Thiourea Derivatives of 3,5-dichloro-4-hydroxy-aniline. Available from: [Link]
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PubMed. (n.d.). Inhibition of matrix metalloproteinase-9 reduces in vitro invasion and angiogenesis in human microvascular endothelial cells. Available from: [Link]
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ResearchGate. (n.d.). Cell viability assay of chemical compounds used in the experiments. Available from: [Link]
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ResearchGate. (2025). Biological Applications of Thiourea Derivatives: Detailed Review. Available from: [Link]
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PubMed. (2018). Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. Available from: [Link]
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PubChem. (n.d.). 3,5-Dichloroaniline. Available from: [Link]
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BioAssay Systems. (n.d.). EnzyFluo™ MMP-9 Inhibitor Assay Kit and Services. Available from: [Link]
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ResearchGate. (n.d.). Mechanism of thiazolidinedione ring synthesis from thiourea and chloroacetic acid. Available from: [Link]
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National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Available from: [Link]
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MDPI. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Available from: [Link]
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Sygnature Discovery. (n.d.). Cell Proliferation and Viability Assay. Available from: [Link]
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MDPI. (n.d.). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Available from: [Link]
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Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric). Available from: [Link]
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Application Notes and Protocols for (3,5-Dichloroanilino)thiourea as a Potential Enzyme Inhibitor
Introduction: The Rationale for Investigating (3,5-Dichloroanilino)thiourea
Thiourea and its derivatives represent a versatile class of organic compounds with significant potential in drug discovery due to their wide range of biological activities.[1][2] The core thiourea scaffold, with its reactive thionic group and two amino groups, can engage in various non-covalent interactions, including hydrogen bonding, with biological targets like enzymes, making them attractive candidates for inhibitor design. Numerous thiourea derivatives have demonstrated potent inhibitory effects against a variety of enzymes, including urease, tyrosinase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[3][4]
The specific compound, (3,5-Dichloroanilino)thiourea, incorporates a dichlorinated aniline moiety. The presence of halogen atoms can significantly influence the compound's lipophilicity, electronic properties, and binding affinity to target proteins. While direct studies on this particular molecule are nascent, related urea and thiourea derivatives of 3,5-dichloroaniline have been synthesized and evaluated for various biological activities.[5] Based on the established activity of thiourea derivatives, particularly those with halogenated phenyl rings, against enzymes like urease, this guide will focus on protocols to evaluate (3,5-Dichloroanilino)thiourea as a potential urease inhibitor.[2][4]
Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate, which then spontaneously decomposes to carbonic acid and a second molecule of ammonia. This activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, and also contributes to agricultural nitrogen loss.[6] Therefore, the discovery of novel urease inhibitors is of significant interest in both medicine and agriculture.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (3,5-Dichloroanilino)thiourea as a potential enzyme inhibitor, with a specific focus on urease. It includes detailed protocols for in vitro inhibition assays, data analysis, and interpretation of results, grounded in established scientific principles.
Synthesis of (3,5-Dichloroanilino)thiourea
While several methods exist for the synthesis of thiourea derivatives, a common and effective approach involves the reaction of an appropriate isothiocyanate with an amine.[5] For (3,5-Dichloroanilino)thiourea, this would typically involve the reaction of 3,5-dichloroaniline with a source of thiocyanate. Alternatively, the reaction of 3,5-dichlorophenyl isothiocyanate with ammonia could be employed. The synthesis of the precursor, 3,5-dichloroaniline, can be achieved through various established chemical routes.[7][8][9]
Part 1: In Vitro Urease Inhibition Assay
This section provides a detailed protocol for determining the urease inhibitory activity of (3,5-Dichloroanilino)thiourea using a well-established colorimetric assay based on the Berthelot (indophenol) method.[6] This method quantifies the amount of ammonia produced by the urease-catalyzed hydrolysis of urea.
Principle of the Assay
The assay measures the concentration of ammonia, a product of the urease reaction. In an alkaline medium, ammonia reacts with a phenol-hypochlorite solution in the presence of a catalyst (sodium nitroprusside) to form a blue-green indophenol compound. The absorbance of this colored product is measured spectrophotometrically at approximately 630-670 nm, which is directly proportional to the amount of ammonia produced and, consequently, the urease activity.[6] A reduction in color intensity in the presence of the test compound indicates inhibition of the enzyme.
Experimental Workflow
Caption: Workflow for the colorimetric urease inhibition assay.
Materials and Reagents
-
Jack Bean Urease (EC 3.5.1.5)
-
Urea
-
(3,5-Dichloroanilino)thiourea (Test Inhibitor)
-
Thiourea (Positive Control Inhibitor)
-
Potassium Phosphate Buffer (50 mM, pH 7.0)
-
Ammonia Reagent 1 (Phenol-nitroprusside solution)
-
Ammonia Reagent 2 (Alkaline hypochlorite solution)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Step-by-Step Protocol
-
Preparation of Reagents:
-
Urease Solution: Prepare a fresh solution of Jack Bean Urease in potassium phosphate buffer. The final concentration will need to be optimized for the specific activity of the enzyme lot.
-
Urea Solution: Prepare a stock solution of urea in deionized water.
-
Test Inhibitor Stock Solution: Dissolve (3,5-Dichloroanilino)thiourea in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Working Inhibitor Solutions: Prepare serial dilutions of the test inhibitor stock solution in DMSO.[10]
-
-
Assay Procedure (in a 96-well plate): [11][12]
-
Enzyme and Inhibitor Incubation:
-
To each well, add 20 µL of the diluted urease enzyme solution.
-
Add 10 µL of the test inhibitor dilutions to the sample wells.
-
For the positive control, add 10 µL of a known urease inhibitor (e.g., thiourea) solution.
-
For the negative (enzyme) control, add 10 µL of DMSO.[10]
-
For the blank, add buffer instead of the enzyme.
-
Adjust the volume in each well with potassium phosphate buffer to a total of 50 µL.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 40 µL of the urea substrate solution to each well to start the enzymatic reaction.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Color Development:
-
Add 80 µL of Ammonia Reagent 1 to each well and mix.
-
Add 40 µL of Ammonia Reagent 2 to each well and mix.
-
Incubate the plate at 37°C for 30 minutes, protected from light, to allow for color development.[11]
-
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength between 625 nm and 670 nm using a microplate reader.
-
Data Analysis
-
Calculation of Percent Inhibition: The percentage of urease inhibition is calculated using the following formula:[6]
% Inhibition = [1 - (OD_sample / OD_control)] x 100
Where:
-
OD_sample is the absorbance of the well containing the test compound.
-
OD_control is the absorbance of the well with no inhibitor (enzyme control).
-
-
Determination of IC50: The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Trustworthiness: A Self-Validating System
To ensure the reliability and validity of the results, the following controls must be included in every assay:
-
Negative (Enzyme) Control: Contains the enzyme, substrate, and the solvent used for the inhibitor (DMSO), but no inhibitor. This represents 100% enzyme activity.
-
Positive Control: Contains a known urease inhibitor (e.g., thiourea) to confirm that the assay can detect inhibition.
-
Blank: Contains all reagents except the enzyme to account for any background absorbance.
-
Solvent Control: If the final solvent concentration exceeds a certain threshold (e.g., 1-2%), a separate control with just the solvent should be run to check for any effects on enzyme activity.
Part 2: Understanding the Mechanism of Inhibition
Once the inhibitory activity of (3,5-Dichloroanilino)thiourea is confirmed, the next step is to investigate its mechanism of action. This is crucial for understanding how the inhibitor interacts with the enzyme and for guiding further drug development efforts. Enzyme kinetics studies are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations.[13]
Kinetic Analysis
The type of reversible inhibition (competitive, non-competitive, uncompetitive, or mixed) can be determined by analyzing the effect of the inhibitor on the Michaelis-Menten kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant).[14] This is typically visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).[15]
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. In this case, Vmax remains unchanged, while Km increases.
-
Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site other than the active site. This reduces Vmax, but Km remains unchanged.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both Vmax and Km.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This leads to a decrease in Vmax and a change (either increase or decrease) in Km.
Caption: Reversible enzyme inhibition models.
Protocol for Kinetic Studies
-
Perform the urease assay as described above, but with varying concentrations of both the substrate (urea) and the inhibitor, (3,5-Dichloroanilino)thiourea.
-
Measure the initial reaction velocity (V0) for each combination of substrate and inhibitor concentration.[13]
-
Plot the data using a Lineweaver-Burk plot (1/V0 vs. 1/[S]) for each inhibitor concentration.
-
Analyze the changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) to determine the mode of inhibition.[15]
Data Presentation
Quantitative data from inhibition studies should be summarized in a clear and concise format.
Table 1: Hypothetical Urease Inhibition Data for (3,5-Dichloroanilino)thiourea
| Compound | IC50 (µM) ± SD | Inhibition Type |
| (3,5-Dichloroanilino)thiourea | 15.2 ± 1.8 | Competitive |
| Thiourea (Positive Control) | 22.5 ± 2.1 | Competitive |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This guide provides a robust framework for the initial investigation of (3,5-Dichloroanilino)thiourea as a potential enzyme inhibitor, with a specific focus on urease. The detailed protocols for in vitro screening and mechanistic studies are designed to yield reliable and reproducible data. Positive results from these initial studies would warrant further investigation, including:
-
Selectivity Profiling: Testing the inhibitor against a panel of other enzymes to determine its selectivity.
-
Structural Biology: Co-crystallization of the inhibitor with the target enzyme to elucidate the binding mode at the atomic level.
-
In Vivo Studies: Evaluating the efficacy of the compound in relevant animal models.[6]
The systematic application of these protocols will enable a thorough evaluation of (3,t-dichloroanilino)thiourea and contribute to the development of novel therapeutic agents or agrochemicals.
References
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MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
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MDPI. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI. [Link]
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ResearchGate. (2025, August 6). (PDF) INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. ResearchGate. [Link]
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Biointerface Research in Applied Chemistry. (2025, April 14). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. [Link]
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PubChem. 3,5-Dichloroaniline. PubChem. [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. Design, Synthesis and Bioevaluation of New Urea/Thiourea Derivatives of 3,5-dichloro-4-hydroxy-aniline. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. NCBI. [Link]
-
Active Concepts. (2023, September 21). Tyrosinase Inhibition Assay. Active Concepts. [Link]
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-
TeachMe Physiology. (2024, April 8). Enzyme Kinetics. TeachMe Physiology. [Link]
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ResearchGate. (2017, March 24). Can anyone provide me the protocol of finding Urease inhibition assay of natural source?. ResearchGate. [Link]
-
PubMed. (2021, July 27). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PubMed. [Link]
-
MIT OpenCourseWare. Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare. [Link]
-
Taylor & Francis Online. Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. Taylor & Francis Online. [Link]
-
LinkedIn. (2025, March 10). Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. LinkedIn. [Link]
-
Khan Academy. Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
-
PubMed. (2011, October 27). Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor.... PubMed. [Link]
-
Bio-Techne. Urease Assay Kit. Bio-Techne. [Link]
-
Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?. Tip Biosystems. [Link]
-
PrepChem.com. Synthesis of 3,5-dichloroaniline. PrepChem.com. [Link]
-
PMC. (2021, December 29). Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside. PMC. [Link]
-
ResearchGate. (2023, January 10). Tyrosinase inhibitory activity. ResearchGate. [Link]
- Google Patents. 3,5-dichloroaniline preparing process.
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Application Note & Protocol: A Comprehensive Framework for Evaluating the Antiviral Properties of Novel Thiourea Compounds
Audience: Researchers, scientists, and drug development professionals in the fields of virology, medicinal chemistry, and pharmacology.
Introduction
Thiourea derivatives represent a versatile class of organosulfur compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1] Emerging evidence now points towards their potential as a promising scaffold for the development of novel antiviral agents, with demonstrated activity against a range of viruses such as Hepatitis B Virus (HBV), Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV).[2][3][4][5] The thiourea moiety's ability to form stable complexes with metal ions and participate in hydrogen bonding provides a rich chemical space for designing inhibitors of critical viral processes.
This document provides a detailed experimental framework for the systematic evaluation of the antiviral properties of novel thiourea compounds. It is designed to guide researchers through a logical, stepwise progression of assays, from initial toxicity profiling to the elucidation of the potential mechanism of action. Adherence to these protocols will ensure the generation of robust, reproducible, and scientifically valid data, which is paramount for the advancement of promising antiviral candidates.
I. Foundational Step: Assessment of Compound Cytotoxicity
Before evaluating the antiviral efficacy of a compound, it is imperative to determine its cytotoxic profile in the host cell line that will be used for the antiviral assays.[6] This step is crucial for differentiating between true antiviral activity and non-specific cell killing. The 50% cytotoxic concentration (CC50), the concentration of the compound that causes a 50% reduction in cell viability, is a key parameter derived from this assay.[3] All subsequent antiviral testing should be conducted at non-toxic concentrations of the compound.
A widely used and reliable method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.
Protocol 1: MTT Assay for Cytotoxicity Determination
Objective: To determine the 50% cytotoxic concentration (CC50) of the thiourea compounds.
Materials:
-
Appropriate host cell line (e.g., HepG2 for HBV, Vero for Herpes Simplex Virus)[2][7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Thiourea compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the thiourea compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compounds to the respective wells. Include a "cells only" control (medium with solvent) and a "no cells" blank control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
Data Presentation: Cytotoxicity of Thiourea Compounds
| Compound | CC50 (µM) |
| Thiourea-01 | > 300 |
| Thiourea-02 | 250 |
| Thiourea-03 | 175 |
II. Primary Efficacy Screening: Antiviral Activity Assays
Once the non-toxic concentration range of the thiourea compounds has been established, their antiviral efficacy can be evaluated. The choice of assay depends on the virus and the desired endpoint. Here, we detail two widely accepted and robust methods: the Plaque Reduction Assay and the Virus Yield Reduction Assay.
A. Plaque Reduction Assay: The Gold Standard for Lytic Viruses
The plaque reduction assay is considered the "gold standard" for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.[9][10] This assay measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death caused by viral infection and replication in a cell monolayer.[11]
Protocol 2: Plaque Reduction Assay
Objective: To determine the 50% effective concentration (EC50) of the thiourea compounds by quantifying the reduction in viral plaque formation.
Materials:
-
Confluent monolayer of a permissive host cell line in 24-well plates[9]
-
Virus stock with a known titer (Plaque Forming Units/mL)
-
Infection medium (e.g., serum-free DMEM)
-
Thiourea compounds at various non-toxic concentrations
-
Overlay medium (e.g., 1.2% Methylcellulose in 2x MEM)
-
Fixative solution (e.g., 10% Formalin)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)
Procedure:
-
Cell Preparation: Grow the host cells in 24-well plates until they form a confluent monolayer.[9]
-
Infection: Aspirate the growth medium and wash the cell monolayers with PBS. Inoculate the cells with a dilution of the virus that will produce 40-80 plaques per well.[9]
-
Virus Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.[12]
-
Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing different concentrations of the thiourea compound. Include a "virus only" control (no compound) and a "cells only" control.
-
Incubation: Incubate the plates at 37°C for a duration that allows for plaque formation (typically 3-7 days, depending on the virus).
-
Plaque Visualization: Aspirate the overlay medium and fix the cells with the fixative solution for at least 30 minutes.[10]
-
Stain the cells with the Crystal Violet solution for 15-20 minutes. Gently wash the plates with water and allow them to air dry.[10]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control. Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.
B. Virus Yield Reduction Assay: Quantifying the Inhibition of Viral Progeny
The virus yield reduction assay is a powerful technique for evaluating the efficacy of an antiviral compound by measuring the reduction in the amount of new infectious virus particles produced.[13][14] This assay is particularly useful for viruses that do not form clear plaques or for obtaining a more quantitative measure of the inhibition of viral replication.[15]
Protocol 3: Virus Yield Reduction Assay
Objective: To determine the EC50 of the thiourea compounds by quantifying the reduction in the yield of infectious virus progeny.
Materials:
-
Permissive host cell line in 24- or 48-well plates
-
Virus stock
-
Thiourea compounds at various non-toxic concentrations
-
Materials for virus titration (e.g., plaque assay or TCID50 assay)
Procedure:
-
Cell Seeding and Infection: Seed cells in multi-well plates and infect them with the virus at a defined multiplicity of infection (MOI), typically high enough to infect most cells.[14]
-
Compound Treatment: After virus adsorption, remove the inoculum and add fresh medium containing the serially diluted thiourea compounds.
-
Incubation: Incubate the plates for a full replication cycle of the virus (e.g., 24-48 hours).
-
Harvesting Viral Progeny: After incubation, harvest the cell culture supernatant (for secreted viruses) or the cells and supernatant (for cell-associated viruses). Subject the samples to freeze-thaw cycles to release intracellular virions.
-
Virus Tittering: Determine the titer of the infectious virus in each sample by performing a plaque assay or a TCID50 assay on a fresh monolayer of host cells.[14]
-
Data Analysis: Calculate the percentage of virus yield reduction for each compound concentration compared to the "virus only" control. Determine the EC50 value by plotting the percentage of yield reduction against the compound concentration.
Data Presentation: Antiviral Efficacy and Selectivity Index
The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety and efficacy profile.[6]
| Compound | CC50 (µM) | EC50 (µM) (Plaque Reduction) | Selectivity Index (SI) |
| Thiourea-01 | > 300 | 15 | > 20 |
| Thiourea-02 | 250 | 50 | 5 |
| Thiourea-03 | 175 | 100 | 1.75 |
| Positive Control | > 500 | 5 | > 100 |
III. Elucidating the Mechanism of Action
Understanding how a compound inhibits viral replication is crucial for its development as a drug.[] The mechanism of action of antiviral drugs typically involves targeting specific stages of the viral life cycle, such as entry, replication, or egress.[17][18][19] A time-of-addition assay is a valuable tool for identifying the specific stage of the viral life cycle that is inhibited by the compound.[20]
Protocol 4: Time-of-Addition Assay
Objective: To determine the stage of the viral life cycle inhibited by the thiourea compound.
Procedure:
-
Experimental Setup: Seed host cells in multi-well plates. The thiourea compound (at a concentration that gives >90% inhibition) is added at different time points relative to the virus infection:
-
Pre-treatment of cells: Compound is added to the cells for a period before infection and then washed away.
-
Co-treatment (Virus Pre-incubation): Compound is mixed with the virus before adding to the cells.
-
During infection: Compound is present only during the virus adsorption period.
-
Post-infection: Compound is added at various time points after the virus has been allowed to enter the cells.
-
-
Virus Quantification: After a single replication cycle, the amount of virus produced is quantified using a suitable method like the virus yield reduction assay or qPCR.[20]
-
Data Interpretation:
-
Inhibition during pre-treatment of cells may suggest an effect on cellular factors required for viral entry.
-
Inhibition during co-treatment suggests direct inactivation of the virus particle.
-
Inhibition when added during infection points to interference with attachment or entry.
-
Inhibition when added post-infection indicates an effect on post-entry events such as genome replication, protein synthesis, or virion assembly and release.
-
Visualizing Experimental Workflows
Conclusion
This application note provides a comprehensive and validated set of protocols for the systematic evaluation of the antiviral properties of thiourea compounds. By following this structured approach, researchers can obtain reliable data on the cytotoxicity, antiviral efficacy, and potential mechanism of action of their compounds. This information is essential for identifying and advancing promising new antiviral drug candidates.
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Singh, D., et al. (2023). Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. bioRxiv. [Link]
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Tai, C.-J., et al. (2022). Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds. JoVE. [Link]
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Drew, W. L., et al. (1995). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology. [Link]
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Sahoo, M., & Mahajan, V. (2021). A review: Mechanism of action of antiviral drugs. GSC Biological and Pharmaceutical Sciences. [Link]
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Prichard, M. N., & Shipman, C. (1990). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Antiviral Research. [Link]
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Lee, J.-C., et al. (2011). Design, synthesis, and anti-HCV activity of thiourea compounds. Bioorganic & Medicinal Chemistry Letters. [Link]
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The Versatile Precursor: A Guide to the Synthesis of Heterocyclic Compounds from (3,5-Dichloroanilino)thiourea
For Researchers, Scientists, and Drug Development Professionals
(3,5-Dichloroanilino)thiourea is a versatile and highly reactive precursor for the synthesis of a wide array of heterocyclic compounds. Its unique molecular architecture, featuring a nucleophilic thiourea moiety and a dichlorinated phenyl ring, makes it a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive guide to the synthesis of (3,5-dichloroanilino)thiourea and its subsequent utilization in the preparation of thiazoles, thiadiazoles, and triazoles, classes of compounds renowned for their diverse biological activities.
Synthesis of (3,5-Dichloroanilino)thiourea: A Foundational Protocol
The synthesis of N-aryl thioureas is a well-established transformation in organic chemistry. A reliable and straightforward method involves the reaction of the corresponding aniline with a source of thiocyanate in an acidic medium. This protocol outlines the synthesis of (3,5-dichloroanilino)thiourea from 3,5-dichloroaniline.
Reaction Scheme:
Figure 1: Synthesis of (3,5-Dichloroanilino)thiourea.
Protocol:
-
Dissolution of Aniline: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,5-dichloroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Addition of Thiocyanate: To the stirred suspension, add ammonium thiocyanate (1.1 equivalents).
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as ethanol to afford pure (3,5-dichloroanilino)thiourea.
Causality Behind Experimental Choices:
-
Acidic Medium: The acidic medium is crucial for the in situ formation of thiocyanic acid (HSCN), which is the reactive electrophile in this reaction. The aniline, being a weak base, is protonated to some extent, but the equilibrium allows for the free amine to be present for the nucleophilic attack on the thiocyanic acid.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.
-
Recrystallization: This is a standard purification technique to remove any unreacted starting materials or by-products, yielding a product of high purity.
Synthesis of 2-(3,5-Dichloroanilino)thiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of the thiazole ring.[1] It involves the condensation of a thiourea with an α-haloketone. This protocol details the synthesis of 2-(3,5-dichloroanilino)thiazole derivatives using (3,5-dichloroanilino)thiourea as the starting material. Thiazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[2][3]
Reaction Scheme:
Figure 2: Hantzsch synthesis of 2-(3,5-dichloroanilino)thiazoles.
Protocol:
-
Reactant Mixture: In a round-bottom flask, dissolve (3,5-dichloroanilino)thiourea (1 equivalent) and the desired α-haloketone (e.g., ethyl bromopyruvate, phenacyl bromide) (1 equivalent) in a suitable solvent such as ethanol or methanol.[1]
-
Reaction: The reaction mixture is typically heated at reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then triturated with a saturated aqueous solution of sodium bicarbonate to neutralize the hydrohalic acid formed during the reaction. The solid product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid).
Causality Behind Experimental Choices:
-
α-Haloketone: The α-haloketone provides the three-carbon backbone of the thiazole ring. The halogen at the α-position acts as a good leaving group, facilitating the initial nucleophilic attack by the sulfur of the thiourea.
-
Solvent: Ethanol and methanol are commonly used solvents as they are polar enough to dissolve the reactants and are relatively inert under the reaction conditions.
-
Base Wash: The sodium bicarbonate wash is essential to neutralize the acidic by-product (HX), which can protonate the product and affect its solubility and stability.
Table 1: Representative α-Haloketones for Thiazole Synthesis
| α-Haloketone | Resulting Thiazole Substituent at C4 and C5 |
| Ethyl bromopyruvate | 4-Ethoxycarbonyl |
| Phenacyl bromide | 4-Phenyl |
| 3-Bromo-2-butanone | 4,5-Dimethyl |
| 1,3-Dichloroacetone | 4-Chloromethyl |
Synthesis of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives are another important class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[4][5] The synthesis of 5-((3,5-dichlorophenyl)amino)-1,3,4-thiadiazole-2-thiol can be achieved from (3,5-dichloroanilino)thiourea in a two-step process involving the formation of a thiosemicarbazide intermediate followed by cyclization.
Step 1: Synthesis of 4-(3,5-Dichlorophenyl)thiosemicarbazide
Reaction Scheme:
Figure 3: Synthesis of 4-(3,5-Dichlorophenyl)thiosemicarbazide.
Protocol:
-
Reaction Setup: A mixture of (3,5-dichloroanilino)thiourea (1 equivalent) and hydrazine hydrate (1.2 equivalents) in a suitable solvent like ethanol is heated at reflux for 6-8 hours.
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is washed with cold water and recrystallized from ethanol to obtain the pure thiosemicarbazide.
Step 2: Cyclization to 5-((3,5-Dichlorophenyl)amino)-1,3,4-thiadiazole-2-thiol
Reaction Scheme:
Figure 4: Cyclization to a 1,3,4-Thiadiazole Derivative.
Protocol:
-
Reaction Mixture: To a stirred solution of 4-(3,5-dichlorophenyl)thiosemicarbazide (1 equivalent) and potassium hydroxide (1.1 equivalents) in ethanol, add carbon disulfide (1.2 equivalents) dropwise at room temperature.[6]
-
Reaction: The mixture is then heated at reflux for 8-10 hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-water and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the desired 1,3,4-thiadiazole derivative.
Causality Behind Experimental Choices:
-
Hydrazine Hydrate: Hydrazine hydrate is a strong nucleophile that displaces one of the amino groups of the thiourea to form the thiosemicarbazide.
-
Carbon Disulfide and Base: In the cyclization step, carbon disulfide acts as a one-carbon synthon. The basic medium facilitates the deprotonation of the thiosemicarbazide, increasing its nucleophilicity for the attack on carbon disulfide, leading to the formation of a dithiocarbazate intermediate which then cyclizes.[7]
Synthesis of 1,2,4-Triazole-3-thione Derivatives
1,2,4-Triazole-3-thiones are another class of heterocycles with significant biological importance. The synthesis of 4-(3,5-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be achieved from the previously synthesized 4-(3,5-dichlorophenyl)thiosemicarbazide.
Reaction Scheme:
Figure 5: Synthesis of a 1,2,4-Triazole-3-thione Derivative.
Protocol:
-
Reaction: A mixture of 4-(3,5-dichlorophenyl)thiosemicarbazide (1 equivalent) and formic acid (excess) is heated at reflux for 4-6 hours.
-
Work-up: The excess formic acid is removed by distillation under reduced pressure. The residue is then triturated with cold water, and the resulting solid is collected by filtration, washed with water, and recrystallized from ethanol.
Causality Behind Experimental Choices:
-
Formic Acid: Formic acid serves as both the solvent and the source of the one-carbon unit required for the cyclization to the triazole ring. It acylates the terminal nitrogen of the thiosemicarbazide, and subsequent intramolecular cyclization and dehydration lead to the formation of the triazole-thione. An alkaline work-up can also be employed for cyclization of the intermediate acylthiosemicarbazide.[8]
Biological Significance of Derived Heterocycles
The dichlorophenyl moiety is a common feature in many biologically active compounds. Its presence in the synthesized thiazole, thiadiazole, and triazole derivatives is expected to confer or enhance their pharmacological properties.
-
Antimicrobial and Antifungal Activity: The 3,5-dichlorophenyl substituent is found in the structure of several important antifungal azole drugs.[9] It is known that chloro-substituted thiadiazoles exhibit stronger antimicrobial activity compared to other derivatives.[10] Thiazole derivatives containing a dichlorophenyl group have also been investigated for their antibacterial effects.[9]
-
Anticancer Activity: 1,3,4-Thiadiazole derivatives have been reported to possess potential antitumor activities.[11] The incorporation of the dichlorophenyl group may lead to compounds with enhanced cytotoxic effects against cancer cell lines.
Table 2: Potential Biological Activities of Synthesized Heterocycles
| Heterocyclic Core | Potential Biological Activities |
| 2-(3,5-Dichloroanilino)thiazole | Antibacterial, Antifungal, Anticancer[3][9] |
| 5-((3,5-Dichlorophenyl)amino)-1,3,4-thiadiazole-2-thiol | Antifungal, Antibacterial, Anticancer[4][5] |
| 4-(3,5-Dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Antifungal, Antibacterial, Anticancer[12] |
Conclusion
(3,5-Dichloroanilino)thiourea serves as a readily accessible and versatile starting material for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers in drug discovery and medicinal chemistry to explore the synthesis and potential applications of novel thiazole, thiadiazole, and triazole derivatives. The presence of the 3,5-dichlorophenyl moiety is a key structural feature that is likely to impart significant biological activity to the resulting molecules, making this an exciting area for further investigation.
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CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR PHARMACOLOGICAL PROPERTIES. (n.d.). Acta Poloniae Pharmaceutica. Retrieved January 25, 2026, from [Link]
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Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2021). MDPI. Retrieved January 25, 2026, from [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.). Retrieved January 25, 2026, from [Link]
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Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
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An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Application Notes & Protocols: A Comprehensive Guide to Evaluating the Reducing Potential of Thiourea Derivatives
For researchers, medicinal chemists, and material scientists, understanding the capacity of a molecule to donate electrons—its reducing potential—is fundamental. Thiourea derivatives have emerged as a versatile class of compounds with significant applications ranging from redox initiators in polymer chemistry to potent antioxidants in drug development.[1][2][3][4] This guide provides a detailed methodological framework for the robust evaluation of thiourea derivatives as reducing agents, emphasizing not just the procedural steps but the underlying scientific rationale.
The Chemical Rationale: Why Thiourea Derivatives Excel as Reducing Agents
The efficacy of thiourea derivatives as reducing agents is rooted in the electronic structure of the thiocarbonyl group (C=S) and the adjacent nitrogen atoms. The sulfur atom, being less electronegative than oxygen, imparts a greater polarizability to the C=S bond. The lone pairs on the nitrogen atoms can be delocalized, contributing to the electron-rich nature of the molecule. This facilitates the donation of electrons or hydrogen atoms, which is the cornerstone of their reducing and antioxidant capabilities.[5][6]
In many systems, particularly in biological contexts, the terms "reducing agent" and "antioxidant" are used interchangeably. The primary mechanism often involves scavenging free radicals, thereby preventing oxidative damage to other molecules.[2][5] In industrial applications, such as in dental composites, thiourea derivatives participate in redox initiator systems, often in conjunction with an oxidizing agent and a metal catalyst, to generate radicals that trigger polymerization.[1][3][4]
A Multi-Faceted Approach to Evaluation: Combining Spectrophotometric and Electrochemical Methods
A comprehensive assessment of the reducing potential of thiourea derivatives necessitates a multi-pronged approach. No single assay can fully capture the complexity of redox chemistry. Therefore, we advocate for a combination of spectrophotometric assays, which measure the compound's ability to reduce a chromogenic substrate, and electrochemical techniques like cyclic voltammetry, which directly probe the molecule's redox potentials.
Logical Workflow for Evaluating Thiourea Derivatives
The following diagram illustrates a logical workflow for a comprehensive evaluation of the reducing properties of newly synthesized thiourea derivatives.
Caption: A logical workflow for the comprehensive evaluation of thiourea derivatives as reducing agents.
Spectrophotometric Assays for Quantifying Reducing Capacity
Spectrophotometric assays are the workhorse for screening and quantifying the reducing (antioxidant) capacity of compounds. They are typically based on the ability of the test compound to reduce a colored radical or metal complex, leading to a change in absorbance that can be measured.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay is based on the reduction of the stable free radical DPPH•, which has a deep violet color in solution, by an antioxidant or reducing agent.[5] Upon reduction, the color fades to a pale yellow, and the change in absorbance at ~517 nm is proportional to the radical scavenging activity of the compound.[5][7]
-
Causality Behind Experimental Choices: The DPPH assay is often a primary screening tool due to its simplicity, speed, and the stability of the DPPH radical. It is particularly sensitive to compounds that can donate a hydrogen atom.
-
Reagent Preparation:
-
Prepare a stock solution of the thiourea derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO, ethanol).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.
-
Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid, Trolox) in the solvent.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of the test compound or standard to the wells.
-
For the control, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.[7]
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[7]
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[7]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: In this assay, ABTS is oxidized to its radical cation, ABTS•+, by reacting with potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of a reducing agent, the radical is reduced back to the colorless ABTS, and the decolorization is measured spectrophotometrically at ~734 nm.[5]
-
Causality Behind Experimental Choices: The ABTS assay is advantageous because the ABTS•+ radical is soluble in both aqueous and organic solvents, allowing for the evaluation of a broader range of compounds. It is also less affected by steric hindrance than the DPPH radical.
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
-
Assay Procedure (96-well plate format):
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the various concentrations of the test compound or standard.
-
Incubate at room temperature for a defined period (e.g., 6-10 minutes).[8]
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The FRAP assay directly measures the ability of a compound to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[7][9] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at ~593 nm.[9]
-
Causality Behind Experimental Choices: Unlike radical scavenging assays, FRAP measures the total reducing power of a sample. It is a simple and reproducible assay that provides a direct measure of the electron-donating capacity of the thiourea derivative.
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in water and adjust the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily and warm it to 37°C before use.
-
-
Assay Procedure (96-well plate format):
-
Add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the test compound, standard (e.g., FeSO₄·7H₂O), or blank (solvent).
-
Incubate at 37°C for a defined period (e.g., 4-30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
Create a standard curve using the FeSO₄·7H₂O solutions.
-
Express the FRAP value of the sample in terms of µM Fe²⁺ equivalents.[7]
-
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay
-
Principle: This assay is based on the reduction of the cupric ion (Cu²⁺) to the cuprous ion (Cu¹⁺) by the test compound in the presence of a chelating agent, neocuproine. The Cu¹⁺-neocuproine complex formed has a strong absorbance at ~450 nm.[8][10]
-
Causality Behind Experimental Choices: The CUPRAC assay works at a pH close to physiological pH (7.0), which can be an advantage when evaluating compounds for biological applications. It is also sensitive to a wide range of antioxidants, including thiols.
-
Reagent Preparation:
-
Copper(II) Chloride Solution (10 mM): Dissolve CuCl₂·2H₂O in water.
-
Neocuproine Solution (7.5 mM): Dissolve neocuproine in ethanol.
-
Ammonium Acetate Buffer (1 M, pH 7.0): Dissolve ammonium acetate in water and adjust the pH.
-
-
Assay Procedure (96-well plate format):
-
Measurement and Calculation:
Data Presentation: Summary of Spectrophotometric Assay Results
| Thiourea Derivative | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (µM Fe²⁺ equiv.) | CUPRAC A0.5 (µM) |
| Derivative A | Value | Value | Value | Value |
| Derivative B | Value | Value | Value | Value |
| Derivative C | Value | Value | Value | Value |
| Standard (e.g., Ascorbic Acid) | Value | Value | Value | Value |
Electrochemical Evaluation: Cyclic Voltammetry (CV)
-
Principle: CV is an electrochemical technique that measures the current that develops in an electrochemical cell under conditions where the voltage is varied cyclically.[11] It provides information about the oxidation and reduction potentials of a substance, which is a direct measure of its ability to donate or accept electrons.[12][13]
-
Causality Behind Experimental Choices: CV offers a more fundamental insight into the redox properties of a molecule compared to spectrophotometric assays. It can help elucidate the mechanism of the reduction process (e.g., number of electrons transferred) and is invaluable for structure-activity relationship studies.
Protocol: Cyclic Voltammetry
-
Instrumentation and Setup:
-
A potentiostat with a three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
-
Sample Preparation:
-
Dissolve the thiourea derivative in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate in acetonitrile).
-
-
Measurement:
-
Place the solution in the electrochemical cell.
-
Apply a potential sweep, scanning from a non-reactive potential to a potential where oxidation occurs, and then reversing the scan.
-
Record the resulting current as a function of the applied potential to obtain a voltammogram.
-
-
Data Interpretation:
-
The anodic peak potential (Epa) corresponds to the oxidation of the thiourea derivative. A lower, positive Epa indicates a greater ease of oxidation and thus a stronger reducing agent.
-
The shape of the voltammogram can provide information about the reversibility of the redox process.
-
Conceptual Diagram of a Cyclic Voltammogram
Caption: An idealized cyclic voltammogram showing the anodic (oxidation) and cathodic (reduction) peaks.
Application in a Biological Context: Reduction of Disulfide Bonds in Proteins
A critical application of reducing agents in biochemistry and drug development is the cleavage of disulfide bonds in proteins.[14][15] The ability of a novel thiourea derivative to perform this function can be a key indicator of its potential as a therapeutic agent or a tool in proteomics research.
Protocol: DTNB (Ellman's Reagent) Assay for Disulfide Reduction
-
Principle: This assay uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify free thiol groups. DTNB reacts with a thiol to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a bright yellow color with a maximum absorbance at 412 nm. By measuring the increase in absorbance over time after adding the thiourea derivative to a protein with disulfide bonds (e.g., insulin, lysozyme), the rate of disulfide bond reduction can be determined.
-
Procedure:
-
Prepare a solution of the disulfide-containing protein in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a solution of DTNB in the same buffer.
-
In a cuvette or 96-well plate, mix the protein solution and the DTNB solution.
-
Initiate the reaction by adding the thiourea derivative.
-
Monitor the increase in absorbance at 412 nm over time.
-
-
Data Analysis:
-
The initial rate of the reaction is proportional to the reducing activity of the thiourea derivative.
-
Compare the rate with that of a standard reducing agent like dithiothreitol (DTT).
-
Conclusion and Future Directions
The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of thiourea derivatives as reducing agents. By combining spectrophotometric screening assays with more detailed electrochemical analysis and application-specific functional assays, researchers can gain a deep understanding of the structure-activity relationships that govern the reducing potential of these versatile compounds. This knowledge is critical for the rational design of new thiourea derivatives with tailored properties for applications in materials science, drug development, and beyond.
References
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Tok, F., Cakir, C., Cam, D., Kirpat, M. M., & Sicak, Y. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. [Link]
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Evaluation of Various Thiourea Derivatives as Reducing Agents in Two-Component Methacrylate-Based Materials. (2023). PMC - NIH. [Link]
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Abbasi, S. (2009). Determination of thiourea in fruit juice by a kinetic spectrophotometric method. Journal of Hazardous Materials. [Link]
-
Tok, F. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. ResearchGate. [Link]
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Al-Ostoot, F. H. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
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Huong, D. Q., Bay, M. V., & Nam, P. C. (2021). Antioxidant activity of thiourea derivatives: An experimental and theoretical study. Journal of Molecular Liquids. [Link]
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Antioxidant Activity of Urea/ Thiourea Derivatives of 5- Methyl-3-(urediomethyl)-hexanoic Acid. (n.d.). AIP Publishing. [Link]
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Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). PMC. [Link]
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Thiourea dioxide. (n.d.). Wikipedia. [Link]
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Antioxidant Activity of Thiourea Derivatives: An Experimental and Theoretical Study. (2021). ScienceDirect. [Link]
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Rapid Determination of Thiourea Concentration in Copper Electrolyte. (n.d.). MDPI. [Link]
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Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. (n.d.). ResearchGate. [Link]
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Evaluation of Various Thiourea Derivatives as Reducing Agents in Two-Component Methacrylate-Based Materials. (n.d.). MDPI. [Link]
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Evaluation of Various Thiourea Derivatives as Reducing Agents in Two-Component Methacrylate-Based Materials. (2023). PubMed. [Link]
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THIOUREA DIOXIDE. (n.d.). Ataman Kimya. [Link]
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Cyclic voltammetry. (n.d.). Wikipedia. [Link]
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ANTIOXIDANT ACTIVITY AND DRUG PROFILE OF SEVERAL THIOUREA DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID. (2020). Farmacia Journal. [Link]
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A Reagent for Reduction of Disulfide Bonds in Proteins That Reduces Disulfide Bonds Faster than Does Dithiothreitol. (1991). Whitesides Research Group. [Link]
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What oxidizing agents can be used in cyclic voltammetry to determine the reducing capacity of organic compounds? (2016). ResearchGate. [Link]
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Thiourea determination for the precious metals leaching process by iodate titration. (n.d.). Revista mexicana de ingeniería química. [Link]
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The role of thiols and disulfides in protein chemical and physical stability. (n.d.). PMC - NIH. [Link]
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Recent Developments in the Chemistry of Thiourea Oxides. (2014). ResearchGate. [Link]
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Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. (2023). bioRxiv. [Link]
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Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. (n.d.). MDPI. [Link]
-
Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters. (n.d.). NIH. [Link]
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Thiourea. (n.d.). Wikipedia. [Link]
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Serinol-Based Versatile Disulfide-Reducing Reagent. (n.d.). MDPI. [Link]
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Spectrophotometric determination of osmium(VIII) in trace amounts using ethylene thiourea (ETU) as chromogenic reagent. (n.d.). ResearchGate. [Link]
-
Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. (n.d.). PMC - NIH. [Link]
-
Thiourea determination by titration with permanganate in the presence of oxalate. (2025). ResearchGate. [Link]
-
334 BCH3023 Oxidation of Thiols and Reduction of Disulfides. (2022). YouTube. [Link]
-
Video: Voltammetric Techniques: Cyclic Voltammetry. (n.d.). JoVE. [Link]
-
Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves. (2013). NIH. [Link]
-
Analysis and Prediction of the Thiourea Gold Leaching Process Using Grey Relational Analysis and Artificial Neural Networks. (2020). MDPI. [Link]
-
Thiourea Determination for the Precious Metals Leaching Process by Iodate Titration. (2019). MDPI. [Link]
-
Basics of electrochemistry: cyclic voltammetry. (2024). YouTube. [Link]
-
Experimental Antioxidant Activities of Synthetic 3,4-Dihydropyrimidine Derivatives. (n.d.). ResearchGate. [Link]
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Troubleshooting & Optimization
troubleshooting common issues in the crystallization of aniline derivatives
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the crystallization of aniline derivatives. Drawing from established principles of physical chemistry and extensive field experience, this document offers practical solutions and explains the underlying scientific reasoning to empower you to overcome crystallization challenges and achieve high-purity crystalline products.
Troubleshooting Guide: A Question-and-Answer Approach
Issue 1: No Crystals Are Forming, Even After Extended Cooling.
Question: I've dissolved my aniline derivative in a hot solvent and allowed it to cool, but no crystals have appeared. What's going wrong?
Answer: This is a common issue that typically points to one of two scenarios: either the solution is not sufficiently supersaturated, or the nucleation process is kinetically hindered.
-
Understanding Supersaturation: Crystallization occurs when a solution contains more dissolved solute than it can theoretically hold at a given temperature, a state known as supersaturation.[1][2] If the concentration of your aniline derivative is too low, or if the chosen solvent is too good at dissolving it even at lower temperatures, you may not reach the necessary level of supersaturation for nucleation to begin.
-
The Nucleation Barrier: Even in a supersaturated solution, the initial formation of a stable crystal nucleus (nucleation) requires overcoming an energy barrier.[3] Sometimes, a solution can remain in a metastable supersaturated state for an extended period without forming crystals.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic imperfections on the glass can act as nucleation sites.
-
Seeding: If you have a small crystal of the desired product, add it to the supersaturated solution. This "seed" provides a template for further crystal growth, bypassing the initial nucleation barrier.[4]
-
Ultrasonication: A brief period in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.
-
-
Increase Supersaturation:
-
Evaporation: If your solvent is volatile, you can slowly evaporate a portion of it to increase the concentration of your aniline derivative.[5] Be cautious not to evaporate too quickly, as this can lead to rapid precipitation and impurity inclusion.
-
Anti-solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution. This will decrease the overall solubility of your aniline derivative and promote crystallization. This technique is also known as "crashing out."
-
-
Re-evaluate Your Solvent System: If the above steps fail, you may need to reconsider your choice of solvent. An ideal crystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures.[6][7]
Issue 2: The Product "Oils Out" Instead of Crystallizing.
Question: Upon cooling my solution, a liquid or oily phase separates instead of solid crystals. How can I prevent this?
Answer: "Oiling out," or liquid-liquid phase separation, is a frustrating but common problem, particularly with aniline derivatives that may have low melting points or when significant impurities are present.[4][8][9] This occurs when the supersaturated solution separates into two liquid phases: a solute-rich phase (the oil) and a solvent-rich phase.[9][10] Oiling out is detrimental to purification because the oil droplets can entrap impurities.[9]
Causality and Solutions:
-
High Supersaturation at High Temperatures: Oiling out often happens when the solution becomes highly supersaturated at a temperature that is above the melting point of the solute in the solvent system.[8]
-
Presence of Impurities: Impurities can significantly depress the melting point of your compound, making it more prone to oiling out.[8][11]
Troubleshooting Protocol:
-
Reduce the Rate of Cooling: Slow cooling is crucial.[5] A slower cooling rate allows the solution to remain at a lower level of supersaturation at any given temperature, giving the molecules more time to orient themselves into a crystal lattice rather than forming an amorphous oil.
-
Use a More Dilute Solution: Start with a larger volume of solvent to create a less concentrated solution. This will lower the temperature at which supersaturation is achieved, hopefully to a point below the compound's melting point in the solvent.
-
Change the Solvent System:
-
Select a solvent with a lower boiling point. This generally means that the solution will be cooler when it becomes supersaturated.
-
Utilize a solvent mixture. A common strategy is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (anti-solvent) at a temperature where the compound is less likely to oil out.[10]
-
-
Purify the Crude Product: If impurities are suspected, consider a preliminary purification step such as column chromatography before attempting crystallization. The presence of impurities can significantly impact the crystallization process.[11][12][13]
-
Seeding: Introducing seed crystals just as the solution begins to become cloudy can sometimes direct the system towards crystallization rather than oiling out.[9]
Issue 3: The Crystals Are Very Small or Form a Powder.
Question: My aniline derivative crystallizes, but the resulting particles are extremely fine, almost like a powder. How can I obtain larger crystals?
Answer: The formation of very small crystals or a powder is typically a result of rapid nucleation and crystal growth.[5] When supersaturation is very high, a large number of crystal nuclei form simultaneously, leading to competition for the available solute and resulting in many small crystals rather than a few large ones.[1]
Strategies for Promoting Larger Crystal Growth:
-
Slow Down the Crystallization Process:
-
Slower Cooling: As with preventing oiling out, a slower cooling rate is key. This can be achieved by insulating the crystallization vessel (e.g., with glass wool or by placing it in a Dewar flask).
-
Use a Solvent in which the Compound is More Soluble: A slightly better solvent will require a greater degree of cooling or concentration to achieve supersaturation, which can slow down the overall process.
-
-
Control Supersaturation:
-
Vapor Diffusion: This is an excellent technique for growing high-quality single crystals. The compound is dissolved in a small amount of a relatively non-volatile "good" solvent. This solution is then placed in a sealed container with a larger volume of a more volatile "poor" solvent. The vapor of the poor solvent slowly diffuses into the solution of the compound, gradually decreasing its solubility and promoting slow crystal growth.[5]
-
Solvent Layering: Carefully layer a less dense, poor solvent on top of a more dense solution of your compound in a good solvent. Slow diffusion at the interface can lead to the formation of large, well-defined crystals.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for crystallizing my aniline derivative?
A1: The ideal solvent should:
-
Completely dissolve your compound at its boiling point.
-
Have very low solubility for your compound at low temperatures (e.g., 0 °C or in an ice bath).
-
Be relatively volatile for easy removal from the crystals.
-
Not react with your compound.
-
Have a boiling point below the melting point of your compound to prevent it from melting during dissolution.
A good starting point is to test the solubility of a small amount of your compound in various solvents at room temperature and with gentle heating. Common solvents for the crystallization of aniline derivatives include ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane.[14][15]
Q2: My crystals are colored, but the pure compound should be colorless. What should I do?
A2: Colored impurities are a common issue.
-
Activated Charcoal: Adding a small amount of activated charcoal to the hot solution before filtration can often remove colored impurities through adsorption.[6] Use charcoal sparingly, as it can also adsorb some of your desired product.
-
Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent impurities.
Q3: How can I be sure that my recrystallized product is pure?
A3: Several analytical techniques can be used to assess purity:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broadened.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of your compound and help identify any remaining impurities.[16]
Q4: What is polymorphism and how does it affect the crystallization of aniline derivatives?
A4: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[12] Different polymorphs of the same compound can have different physical properties, such as solubility, melting point, and stability. The formation of a particular polymorph can be influenced by factors such as the solvent used, the rate of cooling, and the temperature of crystallization. It is crucial in pharmaceutical development to control polymorphism to ensure consistent product quality and performance.
Experimental Protocols & Visual Workflows
Protocol 1: Standard Recrystallization by Cooling
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to completely dissolve the crude aniline derivative. It is advisable to add the solvent in small portions.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visual Workflow: Troubleshooting Crystallization Failure
Caption: A logical workflow for troubleshooting the failure of crystal formation.
Visual Workflow: Addressing "Oiling Out"
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- 16. Recrystallization Of Acetanilide From Aniline - 1285 Words | Cram [cram.com]
methods for the purification of substituted anilines from reaction mixtures
Welcome to the technical support guide for the purification of substituted anilines. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying aniline derivatives from complex reaction mixtures. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to make informed decisions during your purification workflows. Anilines are notorious for their sensitivity to oxidation and their basicity, which can complicate standard purification procedures. This guide offers a structured approach to troubleshooting common issues and selecting the optimal purification strategy.
Section 1: Troubleshooting Guide
Purifying substituted anilines can be fraught with challenges, from persistent coloration to low recovery. This section addresses the most common problems in a quick-reference, tabular format.
| Problem Encountered | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| Purified product is dark brown, red, or black. | Oxidation: Anilines are highly susceptible to air oxidation, forming highly colored polymeric impurities. Trace metal contaminants can catalyze this process. | Solution: 1. Vacuum Distillation: Distill the aniline under reduced pressure, preferably after drying with a base like KOH or CaH₂.[1] Lowering the boiling point minimizes thermal decomposition and oxidation. 2. Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and filter through Celite. This adsorbs high molecular weight colored impurities.[2] 3. Inert Atmosphere: Handle the aniline under an inert atmosphere (N₂ or Ar) whenever possible, especially during heating. |
| Low recovery after column chromatography. | Irreversible Adsorption/Streaking: The basic amino group interacts strongly with the acidic silica gel surface, leading to tailing and potential irreversible binding.[3] | Solution: 1. Basic Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent system. This neutralizes the acidic sites on the silica, preventing strong adsorption of the basic aniline.[3] 2. Alternative Stationary Phase: Use a less acidic stationary phase like alumina (basic or neutral grade) or a polymer-based support. |
| Product degrades during distillation. | High Boiling Point/Thermal Instability: Many substituted anilines have high boiling points and can decompose, oxidize, or polymerize at atmospheric pressure. | Solution: 1. Vacuum Distillation: This is the most critical technique. Reducing the pressure from 760 mmHg to ~20 mmHg can lower the boiling point of aniline from 184°C to 72°C, preventing thermal degradation. 2. Steam Distillation: For high-boiling anilines immiscible with water, steam distillation can be an effective method for purification at temperatures below 100°C.[4][5] |
| Persistent contamination with acidic impurities (e.g., phenol). | Similar Polarity/Azeotrope Formation: Acidic impurities like phenols can have similar polarities to anilines and may form azeotropes, making separation by distillation or chromatography difficult.[6][7] | Solution: Acid-Base Extraction: This is the most robust method. Dissolve the mixture in an organic solvent (e.g., DCM, ether). Wash with a dilute aqueous acid (e.g., 1M HCl). The basic aniline will be protonated to form a water-soluble anilinium salt (R-NH₃⁺Cl⁻), which partitions into the aqueous layer.[8] The acidic/neutral impurities remain in the organic layer. Separate the layers, basify the aqueous layer (e.g., with NaOH) to regenerate the free aniline, and extract it back into an organic solvent.[8] |
| Solid product fails to crystallize or oils out. | Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation. Inappropriate Solvent: The chosen solvent may be too good (product is too soluble) or too poor (product crashes out as an oil). | Solution: 1. Purity Check: Ensure the material is reasonably pure before attempting crystallization. Run a preliminary purification (e.g., quick column or acid wash). 2. Systematic Solvent Screening: Test a range of solvents (polar, non-polar, protic, aprotic). An ideal recrystallization solvent dissolves the compound when hot but not when cold.[9] 3. Use a Solvent/Anti-Solvent System: Dissolve the aniline in a "good" solvent where it is highly soluble. Slowly add a miscible "anti-solvent" in which it is insoluble until persistent turbidity is observed. Heat to redissolve, then cool slowly. |
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification method for my substituted aniline?
A: The optimal method depends on the physical state of your aniline, its thermal stability, and the nature of the impurities. A decision-making workflow is often the most efficient way to approach this.
Caption: Decision tree for selecting an aniline purification method.
Q2: What is the most effective way to remove colored impurities?
A: The dark coloration in aged or crude anilines is typically due to oxidation products, which are often high-molecular-weight, polar, conjugated systems.
-
For Liquid Anilines: Vacuum distillation is exceptionally effective. The colored impurities are usually non-volatile and will remain in the distillation flask, allowing the pure, colorless aniline to be collected as the distillate.
-
For Solid Anilines: Recrystallization is the first choice. If the color persists in the crystals, it suggests the impurity co-crystallizes. In this case, pre-treatment of the solution with activated carbon before filtration can be very effective at adsorbing these colored molecules.[2]
-
Chemical Treatment: In some stubborn cases, treatment with a reducing agent can help. For example, adding a small amount of zinc dust during distillation can help reduce some oxidized species and prevent further oxidation.[1]
Q3: When should I use acid-base extraction, and what are the key considerations?
A: Acid-base extraction is the method of choice when your aniline is contaminated with non-basic impurities (e.g., unreacted starting materials like nitroarenes, or byproducts like phenols). The core principle relies on the basicity of the aniline's amino group (pKa of anilinium ion is ~4.6).[1]
-
Mechanism: By washing an organic solution of the mixture with aqueous acid (e.g., 1-2 M HCl), the aniline (R-NH₂) is protonated to its corresponding anilinium salt (R-NH₃⁺).[10] This salt is ionic and preferentially dissolves in the aqueous layer. Neutral and acidic impurities remain in the organic layer. After separating the layers, the aqueous solution is treated with a strong base (e.g., NaOH, K₂CO₃) to deprotonate the anilinium salt, regenerating the water-insoluble free aniline, which can then be extracted back into a fresh organic solvent.[8]
-
Key Considerations:
-
Hydrophobicity: For very hydrophobic anilines, the anilinium salt may not be sufficiently water-soluble, leading to emulsions or precipitation at the interface.[11] In such cases, using a larger volume of aqueous acid or adding a co-solvent like methanol might be necessary.
-
Substituent Effects: Electron-withdrawing groups on the aromatic ring decrease the basicity of the aniline. For very weakly basic anilines, a stronger acid or more vigorous extraction may be required for complete protonation.
-
Q4: Can I use column chromatography for anilines? What are the common pitfalls?
A: Yes, flash column chromatography is a viable technique, but it requires careful execution due to the nature of anilines.
-
The Problem: Silica gel is inherently acidic due to surface silanol (Si-OH) groups. The basic lone pair on the aniline's nitrogen atom can form strong hydrogen bonds or acid-base interactions with these sites. This leads to significant peak tailing (streaking) on the column, poor separation, and in some cases, irreversible adsorption of the product.[3]
-
The Solution: Deactivate the silica gel by adding a small quantity (typically 0.5-1% v/v) of a volatile base, such as triethylamine (Et₃N) or pyridine, to the eluent.[3] The added base will preferentially interact with the acidic sites on the silica, allowing the aniline to elute symmetrically and with better recovery. Always perform a TLC analysis first using the base-modified eluent to confirm the separation is still effective.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification of a Liquid Aniline by Vacuum Distillation
This protocol is ideal for separating a thermally stable, liquid aniline from non-volatile impurities like polymers or salts.
-
Drying (Pre-treatment): Place the crude aniline (e.g., 50 mL) in a round-bottom flask. Add a few pellets of potassium hydroxide (KOH) or a spatula tip of calcium hydride (CaH₂), swirl, and let it stand for 1-2 hours to remove residual water.[1] This prevents water from co-distilling.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Use a distillation flask no more than two-thirds full. Ensure all glass joints are lightly greased to maintain a good seal. Place a stir bar in the distillation flask.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly open the vacuum source. The aniline may begin to bubble as dissolved gases and volatile impurities are removed.
-
Heating: Once a stable vacuum is achieved (e.g., 10-20 mmHg), begin heating the distillation flask using a heating mantle.
-
Distillation: The aniline will begin to boil at a significantly reduced temperature. Collect the fraction that distills at a constant temperature. The first few drops (forerun) may contain more volatile impurities and should be discarded.
-
Completion: Stop the distillation when only a small, often dark and viscous, residue remains in the distillation flask. Do not distill to dryness to avoid potential decomposition of the residue.
-
Storage: Release the vacuum carefully before turning off the cooling water. Store the purified, colorless aniline in a dark bottle under an inert atmosphere (N₂ or Ar) to prevent re-oxidation.
Protocol 2: Purification of a Solid Aniline by Recrystallization
This method is used to purify solid anilines from soluble and insoluble impurities.
-
Solvent Selection: Place a small amount of the crude solid in several test tubes. Add a few drops of different test solvents (e.g., ethanol, isopropanol, toluene, heptane, water). The ideal solvent will dissolve the aniline when hot but not when cold.[9][12]
-
Dissolution: Place the bulk of the crude aniline in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Do not add excessive solvent, as this will reduce yield.
-
Decoloration (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[2] Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and the activated carbon (if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven.
Protocol 3: Purification via Acid-Base Extraction
This protocol is designed to separate a basic aniline from neutral or acidic contaminants.
Caption: Workflow for the purification of an aniline via acid-base extraction.
-
Dissolution: Dissolve the crude aniline mixture in a water-immiscible organic solvent like dichloromethane (DCM) or diethyl ether in a separatory funnel.
-
Acid Extraction: Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously, periodically venting to release pressure.[8]
-
Separation: Allow the layers to separate. Drain the aqueous layer (containing the anilinium salt) into a clean flask.
-
Re-extraction (Optional but Recommended): To ensure complete extraction, wash the organic layer again with a fresh portion of 1 M HCl and combine the aqueous layers. The organic layer now contains the non-basic impurities and can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution with stirring until the solution is strongly basic (pH > 10, check with pH paper). The free aniline will separate, often as an oil or precipitate.[8]
-
Final Extraction: Transfer the mixture back to a separatory funnel and extract the liberated aniline with two or three portions of fresh organic solvent (e.g., DCM).
-
Drying and Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the purified aniline.
References
-
Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. Available at: [Link]
- Covestro Deutschland AG. (2021). Aniline purification process. U.S. Patent 10,889,539B2.
- Covestro Deutschland AG. (2020). Aniline purification method. Chinese Patent CN111056954A.
-
Hussain, S., et al. (2019). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PubMed Central. Available at: [Link]
-
Amarathunge, Y. (2014). How to obtain pure aniline from a mixture of phenol and aniline? Chemistry Stack Exchange. Available at: [Link]
-
Texium. (2020). Vacuum Distillation of Aniline. Texium. Available at: [Link]
-
Various Authors. (2014). Purify and dry aniline? Reddit. Available at: [Link]
-
LookChem. (n.d.). Purification of Aniline. Chempedia. Available at: [Link]
-
Li, Y., et al. (2019). Removal of Aniline from Aqueous Solution using Pine Sawdust Modified with Citric Acid and β-Cyclodextrin. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Available at: [Link]
-
Wikipedia. (n.d.). Aniline. Available at: [Link]
- Monsanto Co. (1972). Reduced pressure distillation process for recovering aniline from phenol-aniline mixtures. U.S. Patent 3,682,782A.
-
da Silva, G. N., et al. (2021). Part I: Formation of the Anilinium-DBS Salt Theoretical and Experimental Study of the Process for Obtaining PAni(DBSA). SciELO. Available at: [Link]
-
Various Authors. (2014). Does aniline stick in columns during column chromatography? ResearchGate. Available at: [Link]
-
Biotage. (2023). How can I remove color from my reaction product? Available at: [Link]
-
Chemcess. (2025). Aniline: Properties, Reactions, Production And Uses. Available at: [Link]
-
Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. Available at: [Link]
-
Fieser, L. F., & Fieser, M. (n.d.). p-AMINOTETRAPHENYLMETHANE. Organic Syntheses Procedure. Available at: [Link]
-
Various Authors. (2025). Protonating very hydrophobic anilines into hydrophilic aniliniums (when HCl doesn't work). Reddit. Available at: [Link]
-
Scribd. (n.d.). Recrystallization of Acetanilide. Available at: [Link]
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Technical Support Center: Solvent Selection for Thiourea Compound Recrystallization
Welcome to the Technical Support Center for the recrystallization of thiourea compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of thiourea and its derivatives. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested insights to help you navigate the nuances of your crystallization experiments.
I. Understanding the Core Principles: Why Solvent Selection is Critical
Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a given solvent. For thiourea and its derivatives, which are characterized by their polar thiocarbonyl group, selecting the right solvent system is paramount to achieving high purity and yield. An ideal solvent should exhibit poor solubility for the target compound at low temperatures but high solubility at elevated temperatures.[1][2] This temperature-dependent solubility gradient is the driving force for crystal formation upon cooling.
Thiourea's structure, with its capacity for hydrogen bonding, dictates its preference for polar solvents.[3] However, the diverse nature of thiourea derivatives, which can range from highly polar to more nonpolar depending on their substituents, necessitates a systematic approach to solvent selection.[4][5]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of thiourea compounds and provides actionable solutions.
Scenario 1: The compound "oils out" instead of crystallizing.
-
Problem: Upon cooling, the dissolved compound separates as a liquid (an oil) rather than forming solid crystals. This is a common issue when the boiling point of the solvent is too high, or the solution is supersaturated.[6]
-
Causality: "Oiling out" occurs when the solute's melting point is lower than the temperature of the saturated solution. The compound melts instead of crystallizing.
-
Solutions:
-
Lower the Cooling Temperature Slowly: Induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal.[7]
-
Use a Lower-Boiling Point Solvent: If oiling out persists, your solvent's boiling point may be too high.[8] Consult the solvent properties table and choose a solvent with a lower boiling point.
-
Employ a Two-Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[7] A common combination for polar compounds is a polar solvent like ethanol with a less polar co-solvent.[9]
-
Scenario 2: No crystals form upon cooling.
-
Problem: The solution remains clear even after prolonged cooling, indicating that the compound is too soluble in the chosen solvent at low temperatures.
-
Causality: The solvent is too effective at solvating the thiourea compound, even at reduced temperatures, preventing the molecules from organizing into a crystal lattice.
-
Solutions:
-
Induce Crystallization: Try scratching the flask or adding a seed crystal.[7]
-
Reduce the Amount of Solvent: If you've used too much solvent, the solution may not be saturated enough for crystallization to occur. You can evaporate some of the solvent to concentrate the solution.
-
Switch to a "Poorer" Solvent: The chosen solvent is likely too polar. Select a less polar solvent in which your compound has lower solubility at room temperature.
-
Utilize a Two-Solvent System: As described above, adding a "poor" solvent can decrease the overall solubility and promote crystallization.[7]
-
Scenario 3: The crystal yield is very low.
-
Problem: After filtration, the amount of recovered crystalline material is significantly less than expected.
-
Causality: This can be due to the compound's significant solubility in the cold solvent, premature crystallization during hot filtration, or using an excessive amount of solvent.
-
Solutions:
-
Cool the Solution Thoroughly: Ensure the crystallization process is complete by cooling the flask in an ice bath to minimize the amount of compound remaining in the solution.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Pre-heat the Filtration Apparatus: To prevent premature crystallization during the removal of insoluble impurities, pre-heat your funnel and filter paper.
-
Re-evaluate Your Solvent Choice: The solubility of your compound at low temperatures in the chosen solvent may still be too high. A different solvent or a mixed solvent system might be more effective.
-
Scenario 4: The purified crystals are still colored or show impurities by TLC/NMR.
-
Problem: The recrystallization process did not effectively remove all impurities.
-
Causality: The impurities may have similar solubility properties to your target compound in the chosen solvent, or the cooling process was too rapid, trapping impurities within the crystal lattice.[1]
-
Solutions:
-
Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This promotes the formation of larger, purer crystals.[1]
-
Perform a Second Recrystallization: A second recrystallization using the same or a different solvent system can further enhance purity.
-
Consider an Adsorbent: For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb your product.
-
Re-evaluate Solvent Choice: The ideal solvent will have high solubility for the impurities at all temperatures, so they remain in the mother liquor.[1]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of a good solvent for thiourea recrystallization?
A good solvent for recrystallizing thiourea compounds should:
-
Be chemically inert towards the compound.[2]
-
Have a steep solubility curve, meaning the compound is highly soluble when hot and poorly soluble when cold.[1]
-
Dissolve impurities well at all temperatures or not at all.[2]
-
Have a relatively low boiling point for easy removal from the crystals.[6]
-
Be non-toxic and inexpensive.[6]
Q2: How do I perform a quick solvent screen for my novel thiourea derivative?
-
Place a small amount of your compound (10-20 mg) in several test tubes.
-
Add a small volume (0.5 mL) of a different solvent to each tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, heat the test tube and observe. An ideal solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool and observe for crystal formation.
Q3: Can I use a solvent mixture for recrystallization?
Yes, a two-solvent system is often very effective.[7] The two solvents must be miscible.[7] You would dissolve your compound in a minimal amount of a hot "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Q4: My thiourea compound is highly polar. What solvents should I start with?
For highly polar thiourea derivatives, begin your solvent screen with polar protic solvents like water, ethanol, or methanol, and polar aprotic solvents like acetone or acetonitrile.[10] Water can be an excellent choice for compounds that are sufficiently polar.[9]
Q5: What is the significance of the "like dissolves like" rule in this context?
This rule of thumb is a good starting point.[8] Thiourea and its derivatives are polar due to the thiocarbonyl group and N-H bonds. Therefore, polar solvents are more likely to be effective. However, the overall polarity of a derivative can be significantly influenced by its substituents, so experimental screening is crucial.
IV. Data & Protocols
Solubility of Thiourea in Common Solvents
The following table summarizes the solubility of thiourea in various solvents at different temperatures, providing a valuable starting point for solvent selection.
| Solvent | Solubility ( g/100 mL) at 20-25°C | Solubility ( g/100 mL) at Higher Temperatures |
| Water | 13.7 g/100 mL (25°C) | Increases significantly with temperature[10] |
| Methanol | 11.9 g/100 mL (25°C) | 24.6 g/100 mL (61.9°C) |
| Ethanol | 3.6 g/100 mL (20°C) | 9.8 g/100 mL (64.7°C) |
| Acetone | Soluble[10] | Data not readily available |
| Diethyl Ether | Almost insoluble | Data not readily available |
| n-Hexane | Insoluble[11] | Data not readily available |
Note: This data is for unsubstituted thiourea. Derivatives will exhibit different solubilities.
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude thiourea compound and a small amount of the chosen solvent. Heat the mixture on a hot plate while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
V. Visualizing the Workflow
Recrystallization Workflow
Caption: A generalized workflow for the recrystallization of thiourea compounds.
Solvent Selection Logic
Caption: Decision tree for selecting an appropriate recrystallization solvent.
VI. References
-
NileRed. (2016). Technique Series: Recrystallization (urea as an example). YouTube. [Link]
-
MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]
-
Various Authors. (2014). How can I purify my bis thiourea compound? ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ACS Publications. (2025). Determination of Thiourea Solubility in 12 Different Monosolvents and Its Comparison with Structurally Similar Substances: Solvent Effect Analysis, Molecular Simulation, and Model Correlation. Journal of Chemical & Engineering Data. [Link]
-
ACS Publications. (2025). Determination of Thiourea Solubility in 12 Different Monosolvents and Its Comparison with Structurally Similar Substances: Solvent Effect Analysis, Molecular Simulation, and Model Correlation. Journal of Chemical & Engineering Data. [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
-
Sciencemadness Wiki. (2022). Thiourea. [Link]
-
Alkan, C., et al. (2011). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. [Link]
-
Various Authors. COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]
-
Philip, J. C. (1903). The Solubility of Thiourea in Water, Methanol, and Ethanol. Journal of the Chemical Society, Transactions.
-
Kent Academic Repository. (2020). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. [Link]
-
Google Patents. (2020). Method for purifying thiourea.
-
INIS-IAEA. (2015). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. [Link]
-
SciSpace. (2018). Preparation of the Thiourea Ester Dreivatives. [Link]
-
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. [Link]
-
Various Authors. 4. Crystallization. [Link]
-
Hulpia, F., et al. (2023). Synthesis of urea and thiourea derivatives of C20-epi-aminosalinomycin and their activity against Trypanosoma brucei. [Link]
-
Wikipedia. (2023). Thiourea. [Link]
-
Alkan, C., et al. (2011). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. ResearchGate. [Link]
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- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
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- 11. scispace.com [scispace.com]
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of (3,5-Dichloroanilino)thiourea
Welcome to the technical support center for the synthesis of (3,5-Dichloroanilino)thiourea. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and practical, field-proven insights.
Overview of the Synthetic Pathway
The synthesis of (3,5-Dichloroanilino)thiourea is most commonly achieved through the reaction of 3,5-dichloroaniline with a thiocyanate source under acidic conditions. This process, while straightforward on a small scale, presents several challenges during scale-up related to reaction control, impurity management, and product isolation.
The fundamental reaction involves the formation of an isothiocyanate intermediate in situ or the direct nucleophilic attack of the aniline on a thiocyanic acid equivalent.
Reaction Scheme: 3,5-Dichloroaniline + NH₄SCN (in acidic medium) → (3,5-Dichloroanilino)thiourea
This guide will focus on the common method using an amine salt and a thiocyanate salt, as it is frequently employed in industrial settings.
General Synthesis and Purification Workflow
Scaling up any chemical synthesis requires a systematic approach. The following workflow outlines the critical stages for producing (3,5-Dichloroanilino)thiourea, each with its own set of challenges that we will address in this guide.
Caption: High-level workflow for the scale-up synthesis of (3,5-Dichloroanilino)thiourea.
Frequently Asked Questions (FAQs)
Q1: What is the most critical process parameter to control during the scale-up of this reaction?
A1: Temperature control is paramount. The reaction between the aniline salt and thiocyanate is exothermic. On a small scale, this heat dissipates quickly. However, in large reactors with a lower surface-area-to-volume ratio, heat can build up rapidly. Uncontrolled exotherms can lead to a cascade of problems, including the formation of degradation products, decreased yield, and, most importantly, a runaway reaction. A well-calibrated reactor cooling system and a slow, controlled addition of the thiocyanate solution are essential for a safe and successful scale-up.
Q2: What are the primary safety concerns when handling the reagents at scale?
A2: The primary concerns involve the handling of 3,5-dichloroaniline and the thiocyanate source.
-
3,5-Dichloroaniline: This compound is toxic and corrosive.[1] Appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and respiratory protection (especially when handling the powder), is mandatory.
-
Thiocyanate Salts (e.g., NH₄SCN, NaSCN): When acidified, thiocyanate salts can release toxic hydrogen cyanide (HCN) gas, particularly if overheated.[2] The reaction should be conducted in a well-ventilated area with continuous monitoring for HCN, especially during the initial stages of reagent mixing. Ensure the pH of waste streams is managed appropriately before disposal.
Q3: My final product is off-white or yellowish. Is this normal, and how can I improve the color?
A3: A slight off-white or beige color is common and often due to minor oxidation of the aniline starting material or product upon exposure to air and light.[3] For many applications, this may be acceptable. However, to achieve a purer, white crystalline solid, two methods are effective:
-
Activated Charcoal Treatment: During the recrystallization step, add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Hot-filter the solution to remove the charcoal before allowing it to cool and crystallize.
-
Solvent Selection: The choice of recrystallization solvent is crucial. A solvent pair, such as ethanol/water or isopropanol/water, often yields the best results, allowing for the controlled precipitation of pure crystals while leaving colored impurities in the mother liquor.[3]
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Category 1: Reaction Performance (Yield & Purity)
Q4: My reaction yield is consistently low (<70%). What are the likely causes?
A4: Low yield is a common scale-up issue. The cause can be diagnosed by analyzing the crude product and mother liquor.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | Analyze the crude product by TLC or HPLC. The presence of a significant amount of 3,5-dichloroaniline starting material indicates an incomplete reaction. | 1. Increase Reaction Time/Temperature: Gently increase the reaction temperature (e.g., from 80°C to 90°C) or extend the reaction time. Monitor progress every hour. 2. Check Stoichiometry: Ensure the thiocyanate is used in a slight excess (e.g., 1.1-1.2 equivalents) to drive the reaction to completion. |
| Product Loss During Workup | Analyze the aqueous mother liquor after filtration. If the product has some water solubility, losses can be significant at scale. | 1. Adjust pH: Ensure the pH of the reaction mixture is neutral or slightly basic before filtration to minimize the solubility of the product. 2. Temperature Control: Cool the mixture thoroughly (e.g., to 0-5°C) before filtration to maximize precipitation. |
| Side Reactions | Look for unexpected spots on TLC or peaks in HPLC of the crude material. | 1. Anhydrous Conditions: Ensure reagents and solvents are dry. Moisture can lead to the hydrolysis of the isothiocyanate intermediate.[4] 2. Temperature Control: As mentioned in A1, prevent overheating, which can cause degradation. |
Here is a logical flow for troubleshooting low yield:
Caption: Troubleshooting logic for diagnosing the cause of low product yield.
Q5: I'm observing a significant impurity with a similar retention time to my product in HPLC. What could it be?
A5: An impurity with similar polarity could be a bis-thiourea derivative or an isomer. A common side reaction in thiourea synthesis is the formation of a symmetrical N,N'-disubstituted thiourea if conditions are not carefully controlled.[5] However, in this specific synthesis, a more likely candidate is a related compound formed from an impurity in the starting 3,5-dichloroaniline. Commercial 3,5-dichloroaniline can contain other dichloroaniline isomers (e.g., 3,4-DCA or 2,5-DCA).[6] These isomers will react to form the corresponding (dichloroanilino)thiourea impurities, which can be very difficult to separate.
Solution:
-
Source High-Purity Starting Material: Procure 3,5-dichloroaniline with the highest possible purity (>99%). It is often more cost-effective to pay for high-purity starting materials than to perform a difficult final purification.
-
Develop a Robust Analytical Method: Your HPLC method must be able to resolve these potential isomeric impurities. Method development should include running standards of the other likely dichloroaniline isomers to confirm retention times.
Category 2: Physical Product Quality
Q6: During recrystallization, my product "oils out" instead of forming crystals. How do I fix this?
A6: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid phase rather than a solid crystal lattice. This usually happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the compound (m.p. of 3,5-dichloroaniline is 51-53°C, the product will be higher but this is a good reference).[3][7]
Solutions:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature (ambient cooling) before transferring it to an ice bath. Rapid cooling promotes oiling.
-
Solvent Choice: Ensure you are not using a solvent that is too high-boiling. If you are, try switching to a lower-boiling solvent or a solvent pair.
-
Reduce Saturation: If the solution is too concentrated, the product may crash out as an oil. Add a small amount of additional hot solvent to the oiled mixture, reheat until it fully dissolves, and then attempt the slow cooling process again.
-
Seed Crystals: Add a tiny, pure crystal of the product to the solution as it cools. This provides a nucleation site and encourages proper crystal growth.
Q7: The filtration of the crude product is extremely slow, clogging the filter. What can be done at a larger scale?
A7: This is typically due to the formation of very fine, small particles (fines) that block the pores of the filter medium.
-
Improve Crystal Size: The best solution is to control the precipitation to form larger, more easily filterable crystals. This can be achieved by:
-
Slower Quenching: When precipitating the crude product, add the anti-solvent (e.g., water) more slowly and with good agitation.
-
"Digestion": Hold the slurry at a slightly elevated temperature (e.g., 40-50°C) for a period (30-60 minutes) after precipitation. This process, known as digestion, allows smaller particles to dissolve and redeposit onto larger crystals (Ostwald ripening).
-
-
Filtration Equipment: At scale, consider using a filter press or a centrifugal filter, which are better equipped to handle large volumes of solids and can apply more force to de-liquid the cake.
Scalable Laboratory Protocol
This protocol describes the synthesis of (3,5-Dichloroanilino)thiourea on a 50-gram scale. It is designed to be a robust starting point for further scale-up.
Reagent Properties Table
| Compound | Formula | Molar Mass ( g/mol ) | m.p. (°C) | Key Hazards |
| 3,5-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 51-53 | Toxic, Corrosive[7] |
| Ammonium Thiocyanate | NH₄SCN | 76.12 | 150 | Harmful if swallowed[8] |
Protocol: Synthesis of (3,5-Dichloroanilino)thiourea
Equipment: 1 L jacketed glass reactor with mechanical stirrer, condenser, temperature probe, and addition funnel.
Procedure:
-
Aniline Salt Formation:
-
To the reactor, charge 3,5-dichloroaniline (50.0 g, 0.308 mol).
-
Add 250 mL of deionized water, followed by the slow addition of concentrated hydrochloric acid (~37%, 31 mL, ~0.37 mol) while stirring. The aniline will dissolve to form the hydrochloride salt. A slight exotherm will be observed.
-
-
Thiocyanate Solution Preparation:
-
In a separate beaker, dissolve ammonium thiocyanate (26.0 g, 0.341 mol, 1.1 eq) in 75 mL of deionized water.
-
-
Reaction:
-
Heat the reactor contents to 85-90°C.
-
Once the temperature is stable, begin the slow, dropwise addition of the ammonium thiocyanate solution over 60-90 minutes.
-
CRITICAL STEP: Monitor the internal temperature closely. The rate of addition should be controlled to ensure the temperature does not exceed 95°C.
-
After the addition is complete, maintain the reaction mixture at 90°C for an additional 2-3 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC until the 3,5-dichloroaniline spot/peak is consumed.
-
-
Isolation:
-
Cool the reaction mixture to 20-25°C. The product will begin to precipitate as a white solid.
-
Further cool the slurry to 0-5°C and hold for at least 1 hour to maximize precipitation.
-
Filter the solid using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (2 x 100 mL) until the washings are neutral (pH ~7).
-
-
Purification (Recrystallization):
-
Transfer the damp crude solid to a clean 1 L flask.
-
Add ethanol or isopropanol (~300-400 mL) and heat to reflux with stirring until all the solid dissolves.
-
Optional: If the solution is colored, cool slightly, add 2-3 g of activated charcoal, and hold at reflux for 15 minutes. Hot-filter the solution to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once crystal formation is well underway, cool in an ice bath to 0-5°C for 1 hour.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Expected Yield: 75-85% of a white crystalline solid. Expected Purity: >99.0% by HPLC.
References
-
Google Patents. (n.d.). Method for preparing 3,5-dichloroaniline. Retrieved from [1]
-
PubChem. (n.d.). 3,5-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link][7]
-
Royal Society of Chemistry. (2024). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. Retrieved from [Link][4]
-
Quick Company. (n.d.). Process For Preparation Of 3, 5 Dichloroaniline. Retrieved from [Link][9]
-
MDPI. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Retrieved from [Link][10]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link][5]
-
National Institutes of Health. (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Retrieved from [Link][11]
-
Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Retrieved from [Link][12]
-
Organic Syntheses. (n.d.). o-chloroaniline thiocyanate. Retrieved from [Link][8]
-
Google Patents. (n.d.). Synthesizing method of sodium thiocyanate. Retrieved from [2]
-
MDPI. (n.d.). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Retrieved from [Link][6]
Sources
- 1. CN103102276A - Method for preparing 3,5-dichloroaniline - Google Patents [patents.google.com]
- 2. CN101544382A - Synthesizing method of sodium thiocyanate - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Process For Preparation Of 3, 5 Dichloroaniline [quickcompany.in]
- 10. mdpi.com [mdpi.com]
- 11. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mjas.analis.com.my [mjas.analis.com.my]
Technical Support Center: Managing Thermal Decomposition of Thiourea Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiourea and its derivatives. This guide is designed to provide you with in-depth, field-proven insights into managing the thermal instability of these versatile compounds. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experiments.
Part 1: Quick-Fire Frequently Asked Questions (FAQs)
This section addresses the most common immediate questions encountered during experimentation.
Q1: At what temperature does thiourea begin to decompose? A: Unsubstituted thiourea begins to isomerize and decompose at temperatures as low as 140-150°C.[1] The decomposition rate accelerates rapidly, reaching a maximum around 218.5°C.[2] The exact temperature can be influenced by the heating rate, atmosphere, and the presence of other chemical species.
Q2: My reaction mixture involving a thiourea compound turned dark brown/black. What happened? A: A dark coloration is a classic indicator of thermal decomposition. Thiourea breaks down into several products, including hydrogen sulfide (H₂S) and carbon disulfide (CS₂).[1] H₂S can react with trace metal ions in your reaction vessel or reagents to form dark-colored metal sulfides. At higher temperatures, polymerization of decomposition byproducts like cyanamide can also lead to the formation of black or brown tar-like residues.[2][3]
Q3: I smell rotten eggs in the lab. Is this related to my thiourea reaction? A: Yes, this is a strong indication of decomposition. The characteristic smell of rotten eggs is due to the formation of hydrogen sulfide (H₂S) gas, a primary byproduct of thiourea thermolysis.[1][4] Proper ventilation and conducting the reaction in a fume hood are critical safety measures.
Q4: Can the solvent I choose affect the stability of my thiourea compound? A: Absolutely. The choice of solvent can influence thermal stability. Protic solvents, especially under basic conditions, can facilitate decomposition pathways. While polar aprotic solvents like THF are common, some syntheses have found success using "on-water" methods which can be efficient and sustainable.[5] It is crucial to evaluate solvent compatibility and potential for side reactions at your target reaction temperature.
Q5: Are N,N'-disubstituted thioureas more or less stable than unsubstituted thiourea? A: Generally, N,N'-disubstituted thioureas have different decomposition profiles. The stability is highly dependent on the nature of the substituent groups (alkyl, aryl, electron-donating, electron-withdrawing). Aromatic substituents can sometimes offer greater stability due to resonance, but each derivative must be considered individually. The decomposition of substituted thioureas may proceed through different pathways, such as homolytic scission of the S-C bond.[3]
Part 2: Deep-Dive Troubleshooting Guides
This section provides a symptom-based approach to resolving more complex experimental issues, complete with explanations of the underlying chemistry.
Issue 1: Low Yield and Formation of Unexpected Byproducts
Symptom: You've run a reaction (e.g., heterocycle synthesis, preparation of a metal complex) and your final yield is significantly lower than expected. TLC, NMR, or Mass Spectrometry analysis reveals multiple unknown impurities.
Causality Analysis: Low yields in thiourea-based syntheses are frequently a direct result of the reagent decomposing before it can react as intended. The thiourea molecule is in equilibrium with several reactive species, especially at elevated temperatures. The primary decomposition pathway involves isomerization to ammonium thiocyanate, which then breaks down further.[1] Key decomposition products include ammonia (NH₃), hydrogen sulfide (H₂S), cyanamide (H₂NCN), and isothiocyanic acid (HNCS).[1][4]
These byproducts are reactive and can engage in secondary reactions with your starting materials, intermediates, or desired product, leading to a complex and impure mixture. For instance, the generated cyanamide can trimerize to melamine or polymerize, contributing to insoluble residues.[2][6]
Troubleshooting Workflow & Protocols:
Detailed Protocol: Minimizing Decomposition via Temperature and Atmosphere Control
-
Determine the Lowest Effective Temperature:
-
Set up a series of small-scale parallel reactions at different temperatures (e.g., 80°C, 100°C, 120°C).
-
Monitor each reaction by TLC or LC-MS every 30-60 minutes.
-
Identify the lowest temperature that provides a reasonable reaction rate while minimizing the formation of decomposition-related impurities (visible as baseline streaking or extra spots on TLC).
-
-
Implement an Inert Atmosphere:
-
Thoroughly dry all glassware in an oven (e.g., >100°C) and cool under a stream of dry nitrogen or argon.
-
Add your reagents to the reaction flask under a positive pressure of inert gas.
-
Use a solvent that has been degassed. This can be achieved by bubbling nitrogen or argon through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Maintain the inert atmosphere throughout the reaction using a balloon or a gas bubbler system.
-
-
Reaction Monitoring:
-
Do not leave the reaction to run for a generic "overnight" period without justification. Prolonged heating, even at moderate temperatures, can lead to decomposition.[5]
-
Once TLC/LC-MS analysis shows consumption of the limiting reagent and formation of the product, proceed with workup immediately.
-
Issue 2: Inconsistent Results and Poor Reproducibility
Symptom: You run the same reaction under what you believe are identical conditions, but you get different outcomes—varying yields, different impurity profiles, or even reaction failure.
Causality Analysis: Inconsistency often points to subtle, uncontrolled variables. Besides temperature and atmosphere, the presence of catalytic amounts of acid, base, or metal impurities can drastically alter decomposition rates and pathways. Thiourea itself can act as a scavenger for reactive oxygen species (ROS) and other radicals, meaning its effective concentration can change if oxidative impurities are present.[7][8][9] Furthermore, pH can play a significant role; decomposition is known to be affected by both acidic and basic conditions.[1][4]
Troubleshooting and Validation Protocol:
-
Standardize Reagent Quality:
-
Use reagents from the same batch/supplier for a series of experiments.
-
If using a starting material like an isothiocyanate that was prepared in-house, ensure it is pure and freshly prepared, as these can be unstable.[5]
-
-
Control for pH:
-
If your reaction is sensitive to acid or base, consider using a non-nucleophilic buffer to maintain a consistent pH.
-
Be aware that decomposition products like ammonia (NH₃) are basic and can auto-catalyze certain side reactions.
-
-
Pre-treat Glassware:
-
Trace acid or metal residues on glassware can catalyze decomposition. For highly sensitive reactions, consider washing glassware with a base bath (e.g., alcoholic KOH), followed by a dilute acid wash (e.g., 1M HCl), and finally rinsing thoroughly with deionized water before drying.
-
-
Run a Control Reaction:
-
Heat the thiourea compound in your chosen solvent at the reaction temperature without any other reagents.
-
Analyze the mixture after a set time to quantify the extent of decomposition under your standard conditions. This provides a baseline for how much reagent is being lost to thermolysis.
-
Data Presentation: Impact of Conditions on Stability
The stability of a thiourea derivative is not a single number but a profile dependent on its environment.
| Compound | Condition | Onset of Decomposition (°C) | Key Gaseous Products | Source |
| Thiourea | Neat, in melt | ~140-150 °C | NH₃, H₂S, CS₂, HNCS | [1] |
| Thiourea | TGA Analysis | Max decomposition rate at 218.5 °C | NH₃, CS₂, HNCS | [2] |
| Substituted Thioureas | General | Varies widely with substituents | Isothiocyanates, Amines, H₂S | [10] |
| Metal-Thiourea Complex | In solution | Can be significantly lower than free thiourea | Cyanamide, Metal Sulfides | [6] |
Part 3: Understanding the Chemistry of Decomposition
A deeper understanding of the decomposition mechanism is key to rationally designing experiments that avoid it. The process is complex and can follow multiple pathways simultaneously.
Primary Decomposition Pathways:
-
Isomerization to Ammonium Thiocyanate: This is a key initial step for unsubstituted thiourea, creating an equilibrium between the two forms at temperatures above 140°C.[1]
-
Tautomerization and Elimination: Thiourea can tautomerize to carbamimidothioic acid. This intermediate can then eliminate molecules like ammonia and isothiocyanic acid (HNCS) or hydrogen sulfide and carbodiimide/cyanamide (HNCNH / H₂NCN).[4]
-
Homolytic Scission: Particularly for substituted thioureas, the S-C bond can break homolytically, generating radicals that can initiate polymerization and cross-linking, leading to char formation at higher temperatures.[3]
// Nodes Thiourea [label="Thiourea\n(H₂N)₂C=S", fillcolor="#FBBC05"]; Isomer [label="Ammonium Thiocyanate\n[NH₄]⁺[SCN]⁻", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tautomer [label="Carbamimidothioic Acid\nHN=C(NH₂)SH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Products1 [label="NH₃ + HNCS\n(Ammonia + Isothiocyanic Acid)"]; Products2 [label="H₂S + H₂NCN\n(Hydrogen Sulfide + Cyanamide)"]; Polymer [label="Melamine / Polymers", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Thiourea -> Isomer [label=" Isomerization (Δ)"]; Thiourea -> Tautomer [label=" Tautomerization"]; Isomer -> Products1 [label=" Decomposition"]; Tautomer -> Products1 [label=" Elimination"]; Tautomer -> Products2 [label=" Elimination"]; Products2 -> Polymer [label=" Trimerization / Polymerization"]; } dot Caption: Simplified major thermal decomposition pathways of thiourea.
Analytical Methods for Detection: To effectively troubleshoot, you must be able to detect decomposition.
-
Thermogravimetric Analysis (TGA): TGA is the gold standard for determining the precise decomposition temperature profile of your specific thiourea derivative.[10][11]
-
Mass Spectrometry (MS): Coupling MS with a thermal analysis technique (TGA-MS) or analyzing the headspace of your reaction can help identify the volatile decomposition products.[10]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can identify soluble byproducts and impurities in your crude reaction mixture.[10]
-
Spectrophotometry & Electrochemistry: Various methods exist for the quantitative determination of thiourea, which can be adapted to measure its concentration over time and thus infer the rate of decomposition.[12][13]
References
-
Kinetics of Thermal Decomposition of Thiourea. (2015). ResearchGate. [Link]
-
Mechanism of thermal decomposition of thiourea derivatives. (2005). ResearchGate. [Link]
-
Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. (2007). ACS Publications. [Link]
-
Theoretical study on the thermal decomposition of thiourea. (2009). ResearchGate. [Link]
-
The specificity of thiourea, dimethylthiourea and dimethyl sulphoxide as scavengers of hydroxyl radicals. (1986). National Institutes of Health. [Link]
-
MECHANISM OF THERMAL DECOMPOSITION OF THIOUREA DERIVATIVES. (2004). AKJournals. [Link]
-
Thiourea: Properties, Applications & Latest Research in Organic Synthesis. (n.d.). Dianfeng Chemical. [Link]
-
Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. (2007). ResearchGate. [Link]
-
a) decomposition reaction of thiourea into metals sulfides b) decomposition reaction of thiourea in the presence of a carboxylate. (n.d.). ResearchGate. [Link]
-
Thiourea. (n.d.). PubChem, National Institutes of Health. [Link]
-
Thiourea. (n.d.). Wikipedia. [Link]
-
Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2022). MDPI. [Link]
-
Green synthesis of symmetrical N, N′-disubstituted thiourea derivatives in water using solar energy. (2013). ResearchGate. [Link]
-
Synthesis and characterization of thiourea. (2019). ResearchGate. [Link]
-
Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. (2023). MDPI. [Link]
-
Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (2022). MDPI. [Link]
-
Thiourea, a ROS Scavenger, Regulates Source-to-Sink Relationship to Enhance Crop Yield and Oil Content in Brassica juncea (L.). (2014). PLOS One. [Link]
-
Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. (2021). MDPI. [Link]
-
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2022). National Institutes of Health. [Link]
-
Rapid Determination of Thiourea Concentration in Copper Electrolyte. (2022). MDPI. [Link]
-
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (2022). MDPI. [Link]
-
Scavenging of Superoxide Radical Anion and Hydroxyl Radical by Urea, Thiourea, Selenourea and Their Derivatives Without Any Catalyst: A Theoretical Study. (2019). ResearchGate. [Link]
-
Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas. (2018). ResearchGate. [Link]
-
QUANTITATIVE DETERMINATION OF THIOUREA & SOME OF ITS DERIVATIVES WITH NBSA REAGENT. (2018). International Journal of Research in Engineering and Technology. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
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- 6. researchgate.net [researchgate.net]
- 7. The specificity of thiourea, dimethylthiourea and dimethyl sulphoxide as scavengers of hydroxyl radicals. Their protection of alpha 1-antiproteinase against inactivation by hypochlorous acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiourea, a ROS Scavenger, Regulates Source-to-Sink Relationship to Enhance Crop Yield and Oil Content in Brassica juncea (L.) | PLOS One [journals.plos.org]
- 9. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas [mdpi.com]
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- 13. troindia.in [troindia.in]
Validation & Comparative
A Comparative Analysis of the Anticancer Potential of (3,5-Dichloroanilino)thiourea and Structurally Related Analogs
In the landscape of modern oncology research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds explored, thiourea derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including potent anticancer properties.[1][2] This guide provides a comprehensive comparison of the anticancer activity of (3,5-Dichloroanilino)thiourea and its analogs, grounded in experimental data to inform researchers, scientists, and drug development professionals.
The core structure of thiourea, with its versatile hydrogen bonding capabilities, serves as a valuable pharmacophore for designing molecules that can interact with various biological targets.[1] The anticancer effects of these derivatives are often attributed to their ability to inhibit key enzymes involved in carcinogenesis, such as protein kinases and topoisomerases, and to induce apoptosis.[1][3] Notably, the nature and position of substituents on the aryl rings of N-arylthioureas play a crucial role in modulating their biological activity, with electron-withdrawing groups, such as halogens, often enhancing their cytotoxic potential.[4]
This guide will delve into a comparative analysis, focusing on a close structural analog, 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea, due to the availability of robust experimental data. We will also draw comparisons with other thiourea analogs to provide a broader context for the structure-activity relationship (SAR) within this chemical class.
Comparative Cytotoxicity: The Impact of Halogenation
The presence of halogen atoms on the phenyl ring of thiourea derivatives has been consistently linked to potent anticancer activity. To illustrate this, we will examine the cytotoxic profile of 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea (a close analog of our target compound) against a panel of human cancer cell lines and a normal human keratinocyte cell line (HaCaT) to assess selectivity.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea and Other Thiourea Analogs
| Compound/Analog | SW480 (Colon) | SW620 (Colon) | PC3 (Prostate) | K-562 (Leukemia) | HaCaT (Normal) | Selectivity Index (SI) vs. SW620 | Reference |
| 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | 2.0 ± 0.95 | 1.5 ± 0.72 | 8.9 ± 3.48 | 3.5 ± 1.25 | > 21.2 | > 14.1 | [4] |
| 1-(3-chlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | 3.2 ± 1.11 | 2.9 ± 1.03 | 13.7 ± 7.04 | 4.1 ± 1.57 | > 42.5 | > 14.6 | [4] |
| 1-(4-chlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | 6.9 ± 2.55 | 5.8 ± 2.13 | 6.9 ± 1.64 | 7.8 ± 3.01 | > 42.1 | > 7.2 | [4] |
| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | - | - | - | Promising activity in leukemia cells | - | - | [5] |
| Doxorubicin | - | - | - | - | - | - | [6] |
Selectivity Index (SI) was calculated as IC50 in HaCaT cells / IC50 in SW620 cells.
The data clearly indicates that the 3,4-dichloro substituted analog exhibits potent cytotoxicity against colon and leukemia cancer cell lines, with IC50 values in the low micromolar range.[4] Importantly, it displays a favorable selectivity profile, being significantly less toxic to normal HaCaT cells. The presence of two chlorine atoms on the phenyl ring appears to contribute to this enhanced activity compared to the mono-chloro analogs. This strongly suggests that (3,5-Dichloroanilino)thiourea would also exhibit significant and selective anticancer activity. The promising activity of the urea analog, 1,3-bis(3,5-dichlorophenyl)urea, further supports the importance of the 3,5-dichlorophenyl moiety for cytotoxicity.[5]
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
Understanding the mechanism of action is crucial for the development of targeted cancer therapies. Studies on the 3,4-dichloro analog reveal that its cytotoxic effects are mediated through the induction of apoptosis and perturbation of the cell cycle.
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells. The pro-apoptotic activity of halogenated thioureas has been demonstrated through various assays.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding: Seed cancer cells (e.g., SW480, K-562) in 6-well plates at a density of 1 x 10^6 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with the thiourea analog at its IC50 concentration for 24 hours.
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Studies on 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea showed a significant increase in the percentage of apoptotic cells in both colon cancer (SW480) and leukemia (K-562) cell lines, indicating that it effectively triggers programmed cell death in cancer cells.[4]
Diagram: Apoptosis Induction Pathway
Caption: Intrinsic apoptosis pathway induced by thiourea analogs.
Cell Cycle Arrest
In addition to inducing apoptosis, many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture cancer cells and treat them with the thiourea derivative at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in a solution containing RNase A and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
For the 3,4-dichloro analog, cell cycle analysis revealed an accumulation of cells in the G0/G1 phase, suggesting that the compound inhibits cell cycle progression at this checkpoint, thereby preventing cell proliferation.[4]
Diagram: Experimental Workflow for Anticancer Activity Evaluation
Caption: Workflow for evaluating the anticancer activity of thiourea analogs.
Structure-Activity Relationship (SAR) and Future Directions
The collective evidence strongly supports the notion that di-halogenation of the phenyl ring in N-arylthioureas is a key determinant of their anticancer potency. The electron-withdrawing nature of chlorine atoms likely enhances the compound's interaction with its biological targets.
Future research should focus on the synthesis and comprehensive evaluation of a series of di-halogenated anilino thioureas, including the 3,5-dichloro analog, to precisely delineate the influence of the halogen substitution pattern on anticancer activity and selectivity. Further investigations into the specific molecular targets and signaling pathways modulated by these compounds will be instrumental in optimizing their therapeutic potential and advancing them towards clinical development.
References
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Strzyga-Łach, P., Chrzanowska, A., Podsadni, K., & Bielenica, A. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1097. [Link]
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El-Atawy, M. A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6379. [Link]
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Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. [Link]
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Priya, D. K., et al. (2016). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. Anticancer Research, 36(11), 5847-5856. [Link]
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Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (2017). Mini-Reviews in Medicinal Chemistry, 17(14), 1332-1346. [Link]
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Liu, S., et al. (2015). Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 25(6), 1301-1305. [Link]
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Yao, J., et al. (2012). Design, synthesis and biological activities of thiourea containing sorafenib analogs as antitumor agents. Bioorganic & Medicinal Chemistry, 20(8), 2923-2929. [Link]
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Harvison, P. J., et al. (2011). Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells. Toxicology in Vitro, 25(8), 2113-2119. [Link]
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In Vivo Validation of (3,5-Dichloroanilino)thiourea: A Comparative Guide to its Therapeutic Potential
For drug development professionals, researchers, and scientists, the journey from a promising chemical entity to a validated therapeutic agent is both arduous and exciting. This guide provides an in-depth technical comparison of the therapeutic potential of (3,5-Dichloroanilino)thiourea, a molecule of interest within the broader class of thiourea derivatives known for their diverse biological activities.[1][2] While in vivo data for this specific compound remains limited in publicly accessible literature, this guide will establish its potential by comparing it with structurally related and functionally analogous compounds that have undergone preclinical in vivo evaluation. We will delve into the causality behind experimental designs, present comparative data, and provide detailed protocols to empower researchers in their quest for novel anticancer therapeutics.
Introduction to (3,5-Dichloroanilino)thiourea and the Therapeutic Promise of Thiourea Derivatives
Thiourea and its derivatives are a versatile class of organic compounds with a wide range of applications, most notably in medicinal chemistry.[2] The thiourea scaffold is a key component in several bioactive molecules, demonstrating therapeutic potential across various domains, including anticancer, antiviral, and anti-inflammatory applications.[1][2] The anticancer properties of thiourea derivatives are of particular interest, with numerous studies highlighting their ability to inhibit the growth of various cancer cell lines, including those of the breast, colon, prostate, and lung.[3]
Comparative Analysis of In Vivo Performance
To realistically project the in vivo potential of (3,5-Dichloroanilino)thiourea, we will compare it with closely related compounds for which in vivo or robust in vitro data exists. This comparative approach allows us to infer potential efficacy, safety, and mechanisms of action.
In Vitro Anticancer Activity: A Foundation for In Vivo Studies
Before embarking on costly and complex in vivo experiments, strong in vitro evidence of anticancer activity is paramount. The following table summarizes the in vitro cytotoxicity of thiourea derivatives with similar structural features to (3,5-Dichloroanilino)thiourea.
| Compound | Cancer Cell Line(s) | IC50/GI50 Values | Key Findings | Reference |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7, T47D (Breast Cancer) | Not specified, but showed better cytotoxicity profile than hydroxyurea. | Demonstrates the anticancer potential of dichlorinated benzoyl thiourea analogs. | [4][5][6] |
| 1-(3,4-dichlorophenyl)-3-(...)-thiourea derivative (Compound 2) | SW480, SW620 (Colon), PC3 (Prostate), K-562 (Leukemia) | 1.5 - 8.9 µM | Highly cytotoxic with favorable selectivity over normal cells. Induced late apoptosis in colon cancer cell lines. | [3] |
| Diarylthiourea Analog (Compound 7) | MCF-7, T-47D, MDA-MB-453 (Breast), LNCaP (Prostate) | 2.53 - 4.77 µM | Potent anticancer agent with activity comparable to the parent compound, SHetA2. | [7] |
| Thiourea derivatives bearing a benzodioxole moiety | HCT116 (Colon), HepG2 (Liver), MCF-7 (Breast) | 1.11 - 7.0 µM for the most potent compound | Exhibited significant cytotoxic effects, in some cases greater than doxorubicin. | [8] |
Expert Insight: The consistent low micromolar IC50 values of dichlorinated and other diarylthiourea derivatives against a range of cancer cell lines strongly suggest that (3,5-Dichloroanilino)thiourea is likely to exhibit potent in vitro anticancer activity. The 3,5-dichloro substitution pattern should be systematically evaluated against a panel of cancer cell lines to confirm this hypothesis.
In Vivo Efficacy of Structurally Related Compounds
While direct in vivo anticancer data for our lead compound is absent, studies on other anilino- and chloro-substituted compounds provide valuable insights into potential in vivo outcomes.
| Compound/Therapy | Animal Model | Cancer Type | Key In Vivo Findings | Reference |
| 2-anilino triazolopyrimidine (Compound 3d) | Zebrafish with HeLa cell xenograft | Cervical Cancer | Good activity in reducing the mass of the xenograft at non-toxic concentrations. | [9] |
| 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione (Compound 4u) | Mouse model with human gastric cancer cells | Gastric Cancer | Effectively reduced tumor growth without obvious adverse side effects. | [10][11] |
| "Karanahan" Therapy | Mice with Krebs-2, Lewis carcinoma, and A20 B-cellular lymphoma | Various | Demonstrated high efficiency in all tumor types, regardless of immunogenicity or size. | [12] |
Expert Insight: The in vivo success of compounds with chloro-phenyl and anilino moieties in reducing tumor growth in both zebrafish and mouse models is highly encouraging. These studies validate the general approach of targeting cancer with such scaffolds and provide a strong impetus for progressing (3,5-Dichloroanilino)thiourea to similar in vivo models.
Proposed Mechanism of Action and Signaling Pathways
Many thiourea derivatives exert their anticancer effects by targeting specific molecular pathways involved in cancer cell proliferation and survival.[3] A common mechanism involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR).[8]
EGFR Inhibition Pathway
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway is a clinically validated anticancer strategy.
Caption: Proposed EGFR Inhibition by (3,5-Dichloroanilino)thiourea.
Experimental Protocols for In Vivo Validation
To rigorously assess the therapeutic potential of (3,5-Dichloroanilino)thiourea, a well-designed in vivo study is essential. The following is a detailed, step-by-step methodology for a xenograft mouse model, a gold standard in preclinical cancer research.
Human Tumor Xenograft Model in Athymic Nude Mice
This protocol outlines the procedure for evaluating the in vivo anticancer efficacy of a test compound against a human cancer cell line grown as a solid tumor in immunocompromised mice.
Materials:
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Human cancer cell line (e.g., HCT116, MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements
-
Matrigel®
-
(3,5-Dichloroanilino)thiourea (test compound)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Positive control drug (e.g., Doxorubicin, Cisplatin)
-
Calipers, syringes, animal scales
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions to achieve approximately 80-90% confluency.
-
Cell Preparation for Implantation: Harvest the cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily. Once the tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: (3,5-Dichloroanilino)thiourea (low dose)
-
Group 3: (3,5-Dichloroanilino)thiourea (high dose)
-
Group 4: Positive control
-
-
Treatment Administration: Administer the test compound, vehicle, or positive control via the determined route (e.g., intraperitoneal, oral gavage) and schedule (e.g., daily, every other day) for a specified duration (e.g., 21 days).
-
Data Collection:
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Record the body weight of each mouse every 2-3 days as an indicator of toxicity.
-
Observe the mice for any signs of distress or adverse effects.
-
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, Western blotting).
Experimental Workflow Diagram
Caption: In Vivo Xenograft Model Workflow.
Conclusion and Future Directions
While the direct in vivo validation of (3,5-Dichloroanilino)thiourea for its anticancer potential is yet to be extensively documented, a comprehensive analysis of its structural analogs provides a strong foundation for its continued investigation. The consistent and potent in vitro anticancer activity of dichlorinated phenyl thiourea derivatives, coupled with the successful in vivo tumor growth inhibition by compounds with similar chemical motifs, strongly supports the hypothesis that (3,5-Dichloroanilino)thiourea is a promising candidate for further preclinical development.
Future research should focus on a systematic in vitro evaluation of (3,5-Dichloroanilino)thiourea against a diverse panel of cancer cell lines, followed by the well-designed in vivo studies outlined in this guide. Mechanistic studies to confirm its molecular targets, such as EGFR, and to explore other potential pathways are also crucial. The data generated from these studies will be instrumental in determining the therapeutic window and potential clinical utility of this promising compound.
References
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Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1098. [Link]
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Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 199, 112363. [Link]
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Kesuma, D., et al. (2022). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea against human breast cancer cell line. Thai Journal of Pharmaceutical Sciences, 46(2), 173-176. [Link]
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Liu, S., et al. (2015). Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 25(6), 1301-1305. [Link]
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Saeed, A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]
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Wang, Y., et al. (2022). Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. RSC Medicinal Chemistry, 13(1), 104-111. [Link]
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Maltsev, D. V., et al. (2021). Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies. Anticancer Research, 41(9), 4347-4354. [Link]
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Chetran, V., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 27(23), 8205. [Link]
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comparison of the efficacy of urea versus thiourea derivatives in biological assays
An In-Depth Comparative Guide to the Efficacy of Urea and Thiourea Derivatives in Biological Assays
Introduction: A Tale of Two Isosteres
In the landscape of medicinal chemistry and drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing biological activity. Among the myriad of bioisosteric replacements, the substitution of an oxygen atom with sulfur, transforming a urea moiety into a thiourea, represents a subtle yet profound alteration with significant consequences for a molecule's physicochemical properties and, consequently, its biological efficacy. This guide provides a comprehensive comparison of urea and thiourea derivatives, delving into their performance in various biological assays, supported by experimental data and mechanistic insights. Our focus will be on understanding the "why" behind their differential activities, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.
Urea and its sulfur analog, thiourea, share a similar planar geometry and can act as hydrogen bond donors and acceptors. However, the replacement of the carbonyl oxygen with a larger, more polarizable, and less electronegative sulfur atom instigates a cascade of changes in lipophilicity, electronic distribution, and metabolic stability. These differences are often the pivotal factors determining the potency, selectivity, and overall pharmacological profile of a drug candidate.
Physicochemical Divergence: The Root of Differential Efficacy
The contrasting biological activities of urea and thiourea derivatives can often be traced back to their fundamental physicochemical differences. Understanding these distinctions is crucial for rational drug design.
| Property | Urea Derivatives | Thiourea Derivatives | Implication in Biological Systems |
| Hydrogen Bonding | Oxygen is a strong H-bond acceptor. | Sulfur is a weaker H-bond acceptor. | Altered binding affinity and selectivity for target proteins. |
| Lipophilicity (logP) | Generally more hydrophilic. | Generally more lipophilic. | Enhanced membrane permeability and potential for increased cell-based activity. |
| Acidity of N-H Protons | Less acidic. | More acidic due to the electron-withdrawing nature of the thiocarbonyl group. | Can influence ionization state at physiological pH and interaction with metallic cofactors in enzymes. |
| Metabolic Stability | Can be susceptible to hydrolysis. | Often more metabolically stable. | Potentially longer half-life in vivo. |
| Chelating Ability | Weak chelator. | Stronger chelator for certain metal ions. | Can be a mechanism of action for certain enzymes, but also a source of toxicity. |
Comparative Efficacy in Key Biological Assays
The true measure of a compound's potential lies in its performance in relevant biological assays. Here, we compare the efficacy of urea and thiourea derivatives across several important therapeutic areas.
Kinase Inhibition: A Battle for the ATP-Binding Pocket
Kinases are a major class of drug targets, and many kinase inhibitors incorporate a urea or thiourea moiety to interact with the hinge region of the ATP-binding pocket. The choice between the two can dramatically impact potency.
A notable example is the development of BRAF inhibitors for melanoma. Sorafenib, a multi-kinase inhibitor containing a urea group, served as a scaffold for the development of more potent and selective inhibitors. The substitution of the urea with a thiourea in some analogs was found to modulate the activity, although the urea-containing Dabrafenib ultimately became a clinical success.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., BRAF V600E)
-
Reagents and Materials: Recombinant human BRAF V600E enzyme, MEK1 (substrate), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (urea and thiourea derivatives), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the BRAF V600E enzyme, the substrate (MEK1), and the assay buffer. c. Add the test compounds to the wells and incubate for a short period (e.g., 15 minutes) to allow for binding. d. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and detect the amount of ADP produced using the detection reagent, which correlates with kinase activity. f. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Logical Workflow for Kinase Inhibitor Screening
Caption: Workflow for comparing kinase inhibitor efficacy.
Anticancer Activity: Beyond Kinase Inhibition
Urea and thiourea derivatives exhibit a broad spectrum of anticancer activities through various mechanisms.
-
Tubulin Polymerization Inhibition: Some thiourea derivatives have been shown to be potent inhibitors of tubulin polymerization, a mechanism distinct from many urea-based drugs.
-
Induction of Apoptosis: Both classes of compounds can induce apoptosis, but the underlying pathways may differ. For instance, certain thiourea derivatives have been reported to induce apoptosis through the generation of reactive oxygen species (ROS).
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the urea and thiourea derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the GI50 (concentration for 50% growth inhibition).
Antimicrobial and Antiviral Activity
The unique properties of the thiourea group often lead to potent antimicrobial and antiviral activities.
-
Antiviral Activity: Thiourea derivatives have shown significant promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. The thiocarbonyl group can form specific interactions within the NNRTI binding pocket.
-
Antibacterial Activity: The metal-chelating properties of thioureas are thought to contribute to their antibacterial effects by sequestering essential metal ions required by bacterial enzymes.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3,5-Dichloroanilino)thiourea
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of (3,5-dichloroanilino)thiourea, a compound that, due to its chemical structure, requires careful handling as hazardous waste. This document synthesizes information from authoritative safety data sheets (SDS) of related compounds and general principles of hazardous waste management to offer a comprehensive operational plan.
Understanding the Hazard Profile of (3,5-Dichloroanilino)thiourea
-
Thiourea: The parent compound, thiourea, is classified as a substance that is harmful if swallowed, suspected of causing cancer, and suspected of damaging fertility or the unborn child.[1][2] It is also recognized as being toxic to aquatic life with long-lasting effects.[1][3]
-
3,5-Dichloroaniline: As a chlorinated aromatic amine, 3,5-dichloroaniline is a compound that requires careful handling. Chlorinated hydrocarbons are regulated by the Environmental Protection Agency (EPA), and wastes containing them are often considered hazardous.[4][5]
Given these constituent parts, (3,5-dichloroanilino)thiourea must be handled as a hazardous substance with potential carcinogenic, reproductive, and aquatic toxicity hazards.
Immediate Safety and Handling Protocols
Prior to any handling or disposal procedures, it is crucial to implement the following safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against chemical exposure.
| PPE Item | Specifications | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | To avoid inhalation of dust or aerosols. |
Engineering Controls:
-
Always handle (3,5-dichloroanilino)thiourea in a certified chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower should be readily accessible in the immediate work area.[6]
General Handling Practices:
-
Avoid the formation of dust and aerosols.[3]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][7]
-
Wash hands thoroughly after handling.[1]
-
Keep the container tightly closed when not in use.[3]
Step-by-Step Disposal Procedure
The disposal of (3,5-dichloroanilino)thiourea must be conducted in accordance with local, state, and federal regulations. It is categorized as hazardous waste.
Step 1: Waste Segregation and Collection
-
Do not mix (3,5-dichloroanilino)thiourea waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "(3,5-Dichloroanilino)thiourea," and the associated hazards (e.g., "Toxic," "Carcinogen," "Marine Pollutant").
Step 2: On-site Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Incompatible materials for the parent compound thiourea include strong acids and oxidizing agents.[6]
Step 3: Professional Disposal
-
The disposal of (3,5-dichloroanilino)thiourea must be managed by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. They will ensure compliance with all regulatory requirements, including those set forth by the Resource Conservation and Recovery Act (RCRA) in the United States.[5]
-
The preferred method for the disposal of chlorinated organic compounds is often high-temperature incineration in a permitted hazardous waste incinerator.[5][8] This ensures the complete destruction of the molecule, preventing its release into the environment.
Workflow for Disposal:
Caption: Disposal workflow for (3,5-Dichloroanilino)thiourea.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
For small spills:
-
Evacuate non-essential personnel from the area.[6]
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as sand or vermiculite.[7]
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[7]
-
Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.[6]
-
Ventilate the area.
For large spills:
-
Evacuate the area immediately and contact your institution's EHS or emergency response team.[7]
-
Isolate the spill area to prevent spreading.[9]
Conclusion: A Commitment to Safety and Compliance
The proper disposal of (3,5-dichloroanilino)thiourea is a critical component of responsible laboratory practice. By adhering to the procedures outlined in this guide—from diligent use of personal protective equipment and proper handling techniques to the mandated use of professional hazardous waste disposal services—researchers can ensure a safe working environment and maintain compliance with environmental regulations. The overarching principle is to treat this compound with the caution it deserves based on the hazardous properties of its parent molecules, thiourea and 3,5-dichloroaniline.
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Safety Data Sheet: Thiourea. Carl ROTH. [Link]
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Safety Data Sheet: thiourea. Chemos GmbH & Co.KG. [Link]
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HAZARD SUMMARY. New Jersey Department of Health. [Link]
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Safety Data Sheet Thiourea. Redox. [Link]
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3,5-Dichloroaniline | C6H5Cl2N | CID 12281. PubChem. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3,5-Dichloroanilino)thiourea
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of a compound's potential hazards. This guide provides essential safety and handling protocols for (3,5-Dichloroanilino)thiourea. Given that specific toxicological data for this compound is not extensively documented, our approach is built upon a conservative synthesis of the known hazards of its constituent functional groups: the thiourea core and the 3,5-dichloroaniline moiety. This principle of "guilt by association" is a cornerstone of laboratory safety when dealing with new chemical matter, ensuring we are protected against both known and unknown risks.
The protocols outlined herein are designed to be a self-validating system, where the rationale behind each step is clarified. This empowers you, the researcher, to not just follow procedures, but to internalize the principles of safe chemical handling.
Synthesized Hazard Assessment: Understanding the Risk
(3,5-Dichloroanilino)thiourea combines two structural motifs with well-documented hazards. The thiourea group is associated with carcinogenicity and reproductive toxicity, while dichlorinated aromatic amines are known for their acute toxicity and environmental hazards.[1][2][3] Therefore, we must assume the combined molecule presents a complex hazard profile.
When heated to decomposition, this compound is expected to emit highly toxic fumes containing chlorides, nitrogen oxides, and sulfur oxides.[4][5]
Table 1: Consolidated Hazard Profile based on Constituent Moieties
| Hazard Class | GHS Hazard Statement | Basis of Concern | Source |
|---|---|---|---|
| Acute Toxicity | H301/H302: Toxic or Harmful if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled. | 3,5-dichloroaniline is toxic via oral, dermal, and inhalation routes.[6] Thiourea is harmful if swallowed. A related compound, Di-p-chlorophenylthiourea, is also toxic if swallowed.[7] | [6][7] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | Aromatic amines and thiourea derivatives can be skin irritants.[1][7] | [1][7] |
| Serious Eye Damage | H318: Causes serious eye damage. | Di-p-chlorophenylthiourea is known to cause serious eye damage.[7] | [7] |
| Carcinogenicity | H351: Suspected of causing cancer. | Thiourea is classified as a suspected carcinogen.[1] | [1] |
| Reproductive Toxicity | H361/H361fd: Suspected of damaging fertility or the unborn child. | Thiourea is a suspected reproductive toxin.[1] | [1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. H373: May cause damage to organs through prolonged or repeated exposure. | Aromatic amines and related thioureas can cause respiratory irritation and organ damage.[6][7] | [6][7] |
| Environmental Hazard | H410/H411: Very toxic or toxic to aquatic life with long lasting effects. | Both thiourea and 3,5-dichloroaniline are classified as hazardous to the aquatic environment.[1][6] |[1][6] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of routine; it is a direct response to the assessed hazards. For (3,5-Dichloroanilino)thiourea, a comprehensive barrier is required to prevent all routes of exposure.
-
Respiratory Protection:
-
Why: This compound is a powder that can be easily aerosolized, and its 3,5-dichloroaniline component is toxic if inhaled.[6]
-
Specification: When handling the solid powder outside of a certified containment device (e.g., weighing), a NIOSH-approved respirator with a P100 (particulate) filter is mandatory. For handling solutions where vapors may be generated, an organic vapor cartridge should be added. Always consult your institution's safety officer for respirator fit-testing and selection.
-
-
Eye and Face Protection:
-
Why: The potential for serious eye damage is high, based on data from analogous structures.[7] Splashes of solutions or contact with airborne powder can cause irreversible harm.
-
Specification: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield must be worn over the goggles when there is a significant risk of splashes, such as during transfers of larger volumes of solutions or when cleaning spills.
-
-
Hand Protection:
-
Why: 3,5-dichloroaniline is toxic upon skin contact.[6] Thiourea derivatives can also cause skin irritation.[1] The only way to prevent absorption through the skin is with appropriate chemical-resistant gloves.
-
Specification: Double-gloving is required. Use two pairs of nitrile gloves. Nitrile provides good resistance to a broad range of chemicals. For prolonged work or when handling concentrated solutions, consider a more robust glove material like butyl rubber as the outer layer.[1] Always inspect gloves for tears or pinholes before use and change them immediately if contamination is suspected.
-
-
Body Protection:
-
Why: To prevent accidental skin contact and contamination of personal clothing, which could lead to prolonged exposure.
-
Specification: A fully buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or powder dissemination, a disposable chemical-resistant gown or apron worn over the lab coat is recommended. Wear long pants and closed-toe shoes; safety shoes are advised.[1]
-
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is critical for minimizing exposure. All work with (3,5-Dichloroanilino)thiourea, both solid and in solution, must be performed within a certified chemical fume hood to utilize local exhaust ventilation.[8][9]
Step 1: Preparation and Pre-Operational Checks
-
Designate Area: Clearly demarcate a specific area within the fume hood for the experiment.
-
Assemble Materials: Bring all necessary equipment (glassware, spatulas, solvents, waste containers) into the fume hood before introducing the chemical.
-
Verify Fume Hood: Check that the chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly.
-
Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, goggles, face shield (if needed), and respirator (if needed).
Step 2: Handling the Solid Compound (e.g., Weighing)
-
Minimize Dust: Handle the container gently to avoid creating airborne dust.[10]
-
Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If an external balance must be used, place it in a containment device (e.g., glove bag or powder-containment hood).
-
Transfer: Use a dedicated spatula for transfers. Tap the spatula gently to release the powder; do not shake.
-
Clean-up: After weighing, carefully wipe the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol), treating the cloth as hazardous waste.
Step 3: Post-Handling and Storage
-
Secure Container: Tightly close the primary container.[1]
-
Decontaminate: Wipe the exterior of the container before removing it from the fume hood.
-
Store Properly: Store the container in a designated, locked cabinet, away from incompatible materials like strong oxidizers or acids.[1][11] The storage area should be cool, dry, and well-ventilated.[1]
Emergency Response and Disposal
Spill Response:
-
Evacuate: Alert others and evacuate the immediate area.
-
Isolate: Restrict access to the spill area. For a solid spill, an initial isolation of at least 25 meters (75 feet) is recommended.[4]
-
Report: Inform your supervisor and institutional safety office immediately.
-
Clean-up (Trained Personnel Only): Do not attempt to clean a significant spill without proper training and equipment. For minor powder spills within a fume hood, gently cover with an absorbent material, then carefully scoop the mixture into a labeled hazardous waste container. Avoid dry sweeping, which can aerosolize the powder.
First Aid:
-
Inhalation: Immediately move the affected person to fresh air. Seek urgent medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[12] Seek medical advice.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention.
Disposal Plan: All materials contaminated with (3,5-Dichloroanilino)thiourea must be treated as hazardous waste.
-
Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid waste (unused compound, contaminated wipes, gloves, etc.).
-
Liquid waste (reaction mixtures, solvent rinses).
-
-
Decontamination: Glassware and equipment should be rinsed three times with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste.
-
Final Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[10][13] Do not discharge any waste to the sewer.[8]
Visual Workflow for Safe Handling
Caption: Workflow for handling (3,5-Dichloroanilino)thiourea.
References
-
Redox. (2022). Safety Data Sheet Thiourea. [Link]
-
Chemos GmbH & Co.KG. (2023). Safety Data Sheet: thiourea. [Link]
-
Carl ROTH. Safety Data Sheet: Thiourea. [Link]
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PubChem. 3,5-Dichloroaniline. [Link]
-
Carl ROTH. (2023). Safety Data Sheet: Thiourea. [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
PubChem. Di-p-chlorophenylthiourea. [Link]
-
ResearchGate. (2018). Biodegradation and removal of 3,4-dichloroaniline by Chlorella pyrenoidosa. [Link]
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Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]
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Wikipedia. 3,5-Dichloroaniline. [Link]
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Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
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NJ.gov. Common Name: THIOUREA, (2-CHLORO- PHENYL) HAZARD SUMMARY. [Link]
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National Academies Press. Working with Chemicals - Prudent Practices in the Laboratory. [Link]
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AERU. 3,5-dichloroaniline (Ref: RP32596). [Link]
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PubMed Central (PMC). (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. [Link]
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ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Design, Synthesis and Bioevaluation of New Urea/Thiourea Derivatives of 3,5-dichloro-4-hydroxy-aniline. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
